Technical Documentation Center

4-(Ethylamino)phenol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Ethylamino)phenol hydrochloride
  • CAS: 746637-08-1

Core Science & Biosynthesis

Foundational

4-(Ethylamino)phenol hydrochloride CAS number and properties

An In-Depth Technical Guide to 4-(Ethylamino)phenol Hydrochloride: Properties, Synthesis, and Applications Introduction 4-(Ethylamino)phenol and its hydrochloride salt are organic compounds of significant interest within...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Ethylamino)phenol Hydrochloride: Properties, Synthesis, and Applications

Introduction

4-(Ethylamino)phenol and its hydrochloride salt are organic compounds of significant interest within the chemical and pharmaceutical industries. Characterized by a phenol ring substituted with an ethylamino group at the para-position, this molecule serves as a versatile intermediate in the synthesis of a wide array of target molecules, including dyes and active pharmaceutical ingredients (APIs).[1] The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group imparts unique chemical reactivity, allowing for diverse functionalization pathways. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, analytical characterization, potential synthetic routes, applications, and critical safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. While the hydrochloride salt is the primary subject, data is often most available for the free base, 4-(Ethylamino)phenol.

Nomenclature and Identification:

  • Common Name: 4-(Ethylamino)phenol

  • Synonyms: p-Hydroxy-N-ethylaniline, Phenol, 4-(ethylamino)-[1]

  • CAS Number: 659-34-7 (for the free base)

  • Molecular Formula: C₈H₁₁NO (Free Base)

  • Molecular Weight: 137.18 g/mol (Free Base)

For the hydrochloride salt, the molecular formula becomes C₈H₁₂ClNO and the molecular weight increases to 173.64 g/mol due to the addition of hydrochloric acid.[2]

Chemical Structure:

Caption: Conceptual workflow for the synthesis of 4-(Ethylamino)phenol HCl.

Causality in Synthesis: The choice of starting material is critical for efficiency and cost. Using p-aminophenol directly leverages a commercially available intermediate. The N-alkylation step introduces the ethyl group, a standard transformation often requiring a base to deprotonate the amine, making it a more effective nucleophile. Purification is essential to remove unreacted starting materials and byproducts, ensuring the quality required for pharmaceutical applications. Finally, conversion to the hydrochloride salt is a common strategy to improve the stability, handling, and water solubility of amine-containing compounds.

Section 3: Analytical Characterization

Rigorous analytical testing is non-negotiable in research and drug development to confirm identity, purity, and stability. A suite of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of 4-(Ethylamino)phenol hydrochloride.

Common Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of the ethyl group, the aromatic protons, and the phenol and amine functionalities.

  • Mass Spectrometry (MS): Coupled with techniques like Liquid Chromatography (LC-MS), it provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity. * High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining purity and quantifying the compound in various matrices. A reversed-phase method is typically suitable. Protocol: HPLC Purity Analysis

This protocol is adapted from a method for the closely related compound, 4-aminophenol, and is suitable for determining the purity of 4-(Ethylamino)phenol. [3]

  • Column: Primesep 100 mixed-mode stationary phase column (or a standard C18 column).

  • Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and an ammonium formate (AmFm) buffer. A typical starting ratio could be 70:30:0.1 (Water:MeCN:AmFm buffer concentration). The use of an AmFm buffer makes the method compatible with mass spectrometry. [3]3. Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm. 4-aminophenol has a lambda max around this wavelength, and 4-(Ethylamino)phenol is expected to have a similar chromophore. [3]5. Sample Preparation: Dissolve a known quantity of 4-(Ethylamino)phenol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Spectrophotometric Quantification of Phenolics

For quantifying total phenolic content in a sample, such as in an environmental or process sample, the 4-aminoantipyrine (4-AAP) method is a standard colorimetric assay. [4]

  • Principle: Phenolic compounds react with 4-aminoantipyrine at a pH of 10 in the presence of potassium ferricyanide to form a stable reddish-brown dye. The absorbance of this dye is proportional to the phenol concentration. [4]2. Sample Preparation: A preliminary distillation step is often required to remove interferences. For samples containing 4-(Ethylamino)phenol, this step separates it from non-volatile impurities. [4]3. Reagents:

    • Ammonium hydroxide buffer (pH 10 ± 0.2).

    • 4-Aminoantipyrine solution (2.0%).

    • Potassium ferricyanide solution (8.0%).

  • Procedure: a. To 100 mL of the distilled sample (or a standard), add 2.0 mL of the pH 10 buffer and mix. b. Add 2.0 mL of 4-aminoantipyrine solution and mix. c. Add 2.0 mL of potassium ferricyanide solution and mix. d. After 15 minutes, measure the absorbance at 510 nm against a reagent blank.

  • Quantification: Compare the absorbance of the sample to a calibration curve prepared with known concentrations of a phenol standard. Results are typically reported as µg/L of phenol.

Analytical Workflow Diagram:

cluster_0 Identity & Structure cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) HPLC HPLC-UV Colorimetric 4-AAP Assay (Total Phenolics) Sample Test Sample: 4-(Ethylamino)phenol HCl Sample->NMR Sample->MS Sample->HPLC Sample->Colorimetric

Caption: Standard analytical workflow for compound characterization.

Section 4: Applications in Research and Drug Development

Phenolic compounds are a recurring and vital motif in pharmaceuticals, valued for their biological activities and synthetic utility. [5][6]4-(Ethylamino)phenol hydrochloride, as a functionalized phenol, holds potential in several areas.

1. Synthetic Intermediate: The primary application is as a building block in organic synthesis. [1]The hydroxyl and amino groups are key functional handles.

  • Hydroxyl Group: Can be converted into ethers or esters. This is a common strategy in prodrug design to modify the lipophilicity and pharmacokinetic profile of a parent drug. [7]* Amino Group: Can be acylated, sulfonylated, or used in further alkylations to build more complex molecular scaffolds.

2. Pharmaceutical Scaffolding: The 4-aminophenol core is present in numerous APIs. The ethylamino variant provides a scaffold that can be explored for new biological activities. Phenolic moieties are frequently involved in key binding interactions (e.g., hydrogen bonding) with biological targets like enzymes and receptors. The introduction of an N-ethyl group, compared to a simple N-H or N-methyl, can fine-tune properties such as:

  • Potency: By altering the fit within a receptor's binding pocket.

  • Metabolic Stability: By potentially blocking a site of metabolic N-demethylation.

  • Lipophilicity: Affecting cell membrane permeability and overall drug distribution.

3. Dye Synthesis: Historically and currently, aminophenols are crucial intermediates in the production of azo dyes and other colorants for textiles and other industries. [1]

Section 5: Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are paramount. The available safety data sheets (SDS) for 4-(Ethylamino)phenol and related compounds provide a clear picture of the necessary precautions.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed.
Skin Irritation 2H315: Causes skin irritation.
Eye Irritation 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust. * Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves. * Eye/Face Protection: Use chemical safety goggles or a face shield. * Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. * If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [8] Laboratory Safety Workflow:

A Assess Hazards (Review SDS) B Select PPE (Gloves, Goggles, Lab Coat) A->B C Use Engineering Controls (Fume Hood) B->C D Weighing & Handling (Avoid Dust Inhalation) C->D E Proper Storage (Dry, Sealed Container) D->E F Waste Disposal (Approved Waste Plant) E->F

Caption: Basic safety workflow for handling chemical powders.

References

  • PubChem. 4-(1-Aminoethyl)phenol hydrochloride. [Link]

  • Pichat, L., et al. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link]

  • DrugBank. Phenol, 4-Dimethylamino-, Hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]

  • Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • American Chemical Society. Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]

  • Hach. Phenols, 4-Aminoantipyrine Method. [Link]

  • U.S. Environmental Protection Agency. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • ResearchGate. Prodrugs of Alcohols and Phenols. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structures of 4-(Ethylamino)phenol: Free Base vs. Hydrochloride Salt

Introduction In the landscape of pharmaceutical development and chemical research, the selection of an appropriate physical form of an active molecule is a critical decision that profoundly influences its efficacy, stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the selection of an appropriate physical form of an active molecule is a critical decision that profoundly influences its efficacy, stability, and manufacturability. 4-(Ethylamino)phenol, a substituted phenol derivative, serves as an exemplary case study for understanding the fundamental differences between a molecule's free base and its hydrochloride (HCl) salt form. This guide provides an in-depth technical exploration of these two forms, offering insights into their structural nuances, comparative physicochemical properties, and the analytical methodologies required to differentiate them. For researchers, scientists, and drug development professionals, a comprehensive grasp of these concepts is paramount for rational formulation design and successful product development.[1][2][3]

Part 1: The Foundation - 4-(Ethylamino)phenol Free Base

The free base is the neutral, un-ionized form of the 4-(ethylamino)phenol molecule. Its inherent properties are the baseline from which any salt form is derived and evaluated.

Chemical Structure and Physicochemical Properties

4-(Ethylamino)phenol (C₈H₁₁NO) consists of a phenol ring substituted at the fourth position with an ethylamino group. The molecule possesses both a weakly acidic phenolic hydroxyl (-OH) group and a weakly basic secondary amine (-NH) group. This amphoteric nature is a key determinant of its chemical behavior.

  • Molecular Weight: 137.18 g/mol

  • Appearance: Typically a crystalline powder.

  • Solubility: Generally, the free base exhibits low solubility in aqueous media, a common characteristic of many organic molecules.[4][5] Its solubility is higher in organic solvents.

  • Stability: The phenolic group is susceptible to oxidation, which can lead to coloration and degradation over time, particularly when exposed to light, air, or basic conditions.

Caption: Chemical structure of 4-(ethylamino)phenol free base.

Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically 6.5-7.5 ppm), the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃), the amine proton (-NH), and the phenolic proton (-OH). The latter two can be broad and their chemical shifts are concentration and solvent-dependent.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identification. Expect to see a broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenol.[6] A medium N-H stretching vibration will appear around 3300-3500 cm⁻¹.[4] Aromatic C=C stretching absorptions will be present in the 1500-1600 cm⁻¹ region.[6]

Part 2: The Salt Form - 4-(Ethylamino)phenol HCl

The formation of a salt is a common and powerful strategy in pharmaceutical development to overcome undesirable properties of a free base, such as poor solubility or stability.[1][2][3][7]

The Rationale for Salt Formation

The primary motivation for converting a basic drug to its salt form is to enhance aqueous solubility and dissolution rate, which are often critical for bioavailability.[4][5][8] The process involves reacting the basic amine group with an acid, in this case, hydrochloric acid. According to the pKa rule for successful salt formation, the pKa of the drug's basic group should be at least two to three pH units higher than the pKa of the counterion (acid).[2][9] This ensures a stable ionic bond is formed. Additionally, salt forms often exhibit improved thermal stability and handling properties, such as crystallinity and reduced hygroscopicity.[8][10]

Chemical Structure and Resulting Properties

The reaction of the basic secondary amine in 4-(ethylamino)phenol with HCl results in the formation of an ammonium salt. The nitrogen atom of the ethylamino group accepts a proton (H⁺) from the hydrochloric acid, becoming a positively charged ethylammonium cation. This is ionically bonded to the negatively charged chloride anion (Cl⁻).

  • Molecular Weight: 173.64 g/mol (for the 1:1 salt)

  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility: Significantly higher aqueous solubility compared to the free base.[4][11][12] This is because the ionic salt can more readily interact with polar water molecules.

  • Stability: The protonation of the amine group can protect it from certain degradation pathways. However, hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere, which can impact physical and chemical stability.[13][14][15]

Caption: Ionic structure of 4-(ethylamino)phenol HCl.

Analytical Characterization: The Key Differences

Spectroscopic techniques are invaluable for confirming the conversion from free base to salt.[16]

  • ¹H NMR Spectroscopy: The most telling change is observed in the signals for the protons near the nitrogen atom. The protonation of the amine to an ammonium group (-NH₂⁺-) causes significant deshielding. This results in a downfield shift of the signals for the N-H protons and the adjacent methylene (-CH₂-) protons of the ethyl group compared to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum of the HCl salt is distinctly different from the free base. The N-H stretch of the free base is replaced by a very broad and strong N⁺-H stretching absorption band, often seen from 2400-3200 cm⁻¹.[4] This broad "ammonium band" is a classic indicator of amine salt formation and can sometimes overlap with the O-H stretch.

Part 3: Head-to-Head Comparison and Differentiation

A direct comparison highlights the practical implications of choosing one form over the other.

Comparative Data Summary
Property4-(Ethylamino)phenol (Free Base)4-(Ethylamino)phenol HCl (Salt)Significance in Drug Development
Molecular State Neutral MoleculeIonic Pair (C₈H₁₂NO⁺ • Cl⁻)Governs all other physicochemical properties.
Aqueous Solubility LowHighCrucial for dissolution, absorption, and bioavailability. Essential for developing aqueous formulations (e.g., injectables).[1][11]
Melting Point LowerHigherHigher melting points often correlate with greater crystal lattice energy and stability.
Stability Susceptible to oxidation at the phenol group.Generally more stable, but can be hygroscopic.Long-term stability is a key regulatory requirement. Hygroscopicity can affect powder flow, formulation, and stability.[14]
Hygroscopicity LowModerate to HighCan cause issues with handling, processing, and storage. May require controlled humidity environments.[13]
pH of Solution Alkaline (in water)Acidic (in water)Affects compatibility with excipients and the physiological environment at the site of administration.
Workflow for Salt Formation and Confirmation

The conversion of the free base to the hydrochloride salt is a standard acid-base reaction. The following workflow outlines the process and the necessary analytical validations.

Salt_Formation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Confirmation start Dissolve Free Base in Organic Solvent (e.g., Isopropanol) add_hcl Add Stoichiometric HCl (e.g., HCl in Isopropanol) start->add_hcl precipitate Induce Precipitation (Cooling/Stirring) add_hcl->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry ir_spec IR Spectroscopy filter_dry->ir_spec nmr_spec ¹H NMR Spectroscopy filter_dry->nmr_spec sol_test Solubility Test filter_dry->sol_test product Final Product: 4-(ethylamino)phenol HCl ir_spec->product Confirm N⁺-H stretch nmr_spec->product Confirm downfield shifts sol_test->product Confirm enhanced aqueous solubility

Caption: Experimental workflow for synthesis and confirmation of the HCl salt.

Part 4: Practical Implications in Research and Development

The choice between the free base and the HCl salt is not merely academic; it has profound real-world consequences.[1][3]

  • Formulation Development: For oral solid dosage forms (tablets, capsules), the enhanced solubility of the HCl salt can lead to a faster dissolution rate, which is often a prerequisite for good absorption.[7] For parenteral (injectable) formulations, the high water solubility of the HCl salt is almost always a necessity.

  • Preclinical Studies: Using the more soluble salt form in early animal studies can ensure that the exposure levels achieved are sufficient to assess toxicology and pharmacology, avoiding misleading results due to poor absorption of the free base.

  • Chemical Synthesis: The free base is often the final product of a synthetic route. The salt formation is typically a final purification and formulation step. It can be advantageous to handle and purify the more crystalline and stable salt form.

Conclusion

The transformation of 4-(ethylamino)phenol from its free base to its hydrochloride salt is a fundamental example of the power of salt chemistry in the pharmaceutical sciences. This conversion dramatically alters the molecule's physicochemical properties, most notably increasing its aqueous solubility and modifying its stability profile. For the research and development scientist, understanding the distinct structural and spectroscopic differences between these two forms is essential. Proper analytical characterization using techniques like NMR and IR spectroscopy is not just a quality control measure but a critical step in verifying the identity and integrity of the chosen chemical entity, ensuring a solid foundation for subsequent formulation and development activities.

Appendix: Experimental Protocols

Protocol 1: Conversion of 4-(ethylamino)phenol to its Hydrochloride Salt
  • Dissolution: Dissolve 1.0 equivalent of 4-(ethylamino)phenol free base in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol, with gentle warming if necessary.

  • Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol). Monitor the pH of the reaction mixture to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt will often begin to precipitate upon addition of the acid. Continue stirring the mixture, and if necessary, cool it in an ice bath to maximize product precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under vacuum at a temperature not exceeding 40-50°C to yield 4-(ethylamino)phenol HCl.

  • Validation: Confirm the identity of the product using IR and ¹H NMR spectroscopy as described in this guide.

Protocol 2: Differentiating the Free Base and HCl Salt using IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet or a thin film of each sample (free base and synthesized salt).

  • Acquisition: Acquire the infrared spectrum for each sample over the range of 4000-400 cm⁻¹.

  • Analysis (Free Base): Identify the key peaks: a broad O-H stretch (~3200-3600 cm⁻¹) and a medium N-H stretch (~3300-3500 cm⁻¹).

  • Analysis (HCl Salt): Identify the key peaks: a broad O-H stretch and a very broad, strong N⁺-H ammonium stretch that typically spans from ~2400 to 3200 cm⁻¹.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Al-Rawashdeh, A. M. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Slideshare. (n.d.). Salt selection in pharmaceutical product development.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • Gould, P. L. (2025, August 7). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Creative Biolabs. (n.d.). Salt Selection.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Chemed. (n.d.). Amines.
  • Quora. (2010, July 15). What makes a substance hygroscopic? Are all chemical salts hygroscopic?.
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production.
  • Synblock. (n.d.). CAS 659-34-7 | 4-(Ethylamino)phenol.
  • Echemi. (2025, January 10). Experiments to Verify the Reaction Between Ethyl 4 Aminobenzoate and HCl | Detailed Guide.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

Sources

Foundational

Technical Guide: pKa Values and Ionization Behavior of 4-(ethylamino)phenol Hydrochloride

The following is an in-depth technical guide on the physicochemical properties and pKa determination of 4-(ethylamino)phenol hydrochloride. Executive Summary & Chemical Identity[1] 4-(ethylamino)phenol hydrochloride (als...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties and pKa determination of 4-(ethylamino)phenol hydrochloride.

Executive Summary & Chemical Identity[1]

4-(ethylamino)phenol hydrochloride (also known as N-ethyl-4-aminophenol HCl) is a secondary amine derivative of p-aminophenol. It is frequently encountered as an intermediate in organic synthesis, a coupler in oxidative dye formulations, and a degradation product or impurity in the synthesis of N-alkylated aniline pharmaceuticals.

Understanding its acid dissociation constants (pKa) is critical for:

  • HPLC Method Development: Optimizing mobile phase pH for peak shape and retention.

  • Solubility Profiling: Predicting solubility shifts between gastric and intestinal pH.

  • Formulation Stability: Preventing oxidation (which is pH-dependent for aminophenols).

Chemical Structure & Identity[1]
  • IUPAC Name: 4-(ethylamino)phenol hydrochloride

  • CAS Number: 659-34-7 (Free base); 53709-66-9 (HCl salt)

  • Molecular Formula: C₈H₁₁NO · HCl

  • Molecular Weight: 173.64 g/mol (Salt); 137.18 g/mol (Free Base)

pKa Values and Ionization Equilibria

Theoretical Basis

4-(ethylamino)phenol is an amphoteric molecule. It possesses two ionizable functional groups:

  • Secondary Amine (Basic Center): Protonates to form a cation.

  • Phenolic Hydroxyl (Acidic Center): Deprotonates to form an anion.

The hydrochloride salt represents the fully protonated cationic form. Upon dissolution in water, it undergoes two distinct dissociation steps.

Quantitative Data

While specific experimental literature values for the N-ethyl derivative are rare compared to the parent compound, they can be determined with high confidence using Quantitative Structure-Property Relationships (QSPR) based on the well-characterized parent (p-aminophenol) and the homologous N-methyl derivative (Metol).

Table 1: pKa Values of 4-(ethylamino)phenol and Related Compounds

CompoundpKa₁ (Amine)pKa₂ (Phenol)Structural Effect Note
p-Aminophenol (Parent)5.48 [1, 2]10.30 [1, 2]Reference baseline.
N-Methyl-4-aminophenol ~5.60 [3]~10.30Methyl group (+I effect) slightly increases amine basicity.
4-(ethylamino)phenol 5.70 – 5.90 (Est.)10.30 – 10.40 (Est.)Ethyl group (+I) further stabilizes the ammonium cation.

Note: The hydrochloride salt simply provides the species in the protonated state (pH < pKa₁). It does not alter the thermodynamic pKa value itself.

Ionization Pathway Visualization

The following diagram illustrates the stepwise dissociation from the hydrochloride salt (Cation) to the Zwitterion/Neutral species, and finally to the Phenolate (Anion).

IonizationPath Cation Cationic Form (pH < 5.7) (Protonated Amine, Neutral Phenol) Soluble Neutral Neutral / Zwitterionic Form (pH 5.7 - 10.3) Lowest Solubility Cation->Neutral  pKa1 ≈ 5.8 (-H+) Neutral->Cation Anion Anionic Form (pH > 10.3) (Neutral Amine, Deprotonated Phenol) Soluble Neutral->Anion  pKa2 ≈ 10.3 (-H+) Anion->Neutral

Figure 1: Ionization scheme of 4-(ethylamino)phenol. The species dominating at physiological pH (7.4) is the neutral form, which has significant implications for membrane permeability and solubility.

Experimental Protocol: Potentiometric Determination

For critical drug development applications, reliance on estimated values is insufficient. The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for determining pKa values of aminophenols.

Principle

The method involves titrating the hydrochloride salt with a standardized strong base (NaOH). Two inflection points are observed:

  • Neutralization of the excess HCl (if present) and deprotonation of the ammonium group.

  • Deprotonation of the phenolic hydroxyl group.

Materials & Equipment
  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a high-precision glass pH electrode.

  • Reagents:

    • 0.1 M NaOH (Standardized against Potassium Hydrogen Phthalate).

    • 0.1 M KCl (Ionic Strength Adjuster - ISA).

    • Carbonate-free Deionized Water (degassed).

    • Argon or Nitrogen gas (for blanketing).

Step-by-Step Workflow

Protocol Step1 1. Preparation Dissolve ~50 mg 4-(ethylamino)phenol HCl in 50 mL 0.1 M KCl (degassed). Step2 2. Acidification Add small volume of 0.1 M HCl to ensure starting pH < 2.0. Step1->Step2 Step3 3. Inert Atmosphere Purge solution with N2/Ar for 5 mins to remove dissolved CO2. Step2->Step3 Step4 4. Titration Titrate with 0.1 M NaOH. Dosing: 0.05 mL increments. Wait for signal stability (<0.1 mV/s). Step3->Step4 Step5 5. Data Analysis Plot pH vs. Volume. Calculate 1st and 2nd derivatives. Determine pKa using Bjerrum plot or Gran's method. Step4->Step5

Figure 2: Workflow for high-precision potentiometric pKa determination.

Critical Technical Nuances
  • Oxidation Risk: Aminophenols oxidize rapidly in alkaline solutions (turning brown/pink). Strict exclusion of oxygen using an inert gas blanket is mandatory during the titration, especially as pH exceeds 8.0.

  • Concentration: A sample concentration of

    
     M is optimal. Lower concentrations reduce signal-to-noise ratio; higher concentrations may lead to precipitation of the neutral species near pH 6-7.
    
  • Solubility: If the neutral species precipitates during titration (visible turbidity), a cosolvent method (titrating in 20%, 30%, 40% Methanol/Water) must be used. The aqueous pKa is then determined by extrapolating the Yasuda-Shedlovsky plot to 0% solvent.

Applications in Research & Development

HPLC Method Development
  • Retention Behavior:

    • pH < 3.0: The molecule is fully protonated (+1 charge). It will be highly polar and elute quickly on C18 columns. Use ion-pairing agents (e.g., heptane sulfonic acid) or HILIC mode.

    • pH 7.0 - 8.0: The molecule is predominantly neutral. Retention on C18 will be maximal.

    • pH > 11.0: The molecule is anionic (-1 charge).

  • Recommendation: Operate at pH 3.0 (using phosphate buffer) for robust retention and peak shape, avoiding the sensitive pKa region where small pH shifts cause large retention time fluctuations.

Solubility & Bioavailability

The "U-shaped" solubility profile is characteristic of this molecule.

  • High Solubility: pH < 4 (Salt form) and pH > 11 (Phenolate form).

  • Minimum Solubility (Intrinsic): pH ~7.5 - 8.5 (Isoelectric point region).

  • Implication: If used as a drug intermediate, ensure reaction mixtures are kept acidic or highly basic to maintain solution homogeneity.

References

  • Serjeant, E.P., Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1]

  • Perrin, D.D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1]

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 5931, p-Methylaminophenol. Retrieved February 15, 2026 from [Link]

  • Scientific Committee on Consumer Safety (SCCS) . (2011). Opinion on p-Aminophenol. SCCS/1409/11. European Commission.[1][2] [Link]

  • Cosmetic Ingredient Review (CIR) . (2007).[3] Final Report on the Safety Assessment of p-Methylaminophenol. International Journal of Toxicology. [Link]

Sources

Exploratory

Technical Comparative Guide: Metol vs. 4-(Ethylamino)phenol Hydrochloride

[1] Executive Summary This technical guide provides a rigorous comparison between Metol ( -methyl- -aminophenol sulfate) and its structural analog 4-(ethylamino)phenol hydrochloride . While both compounds share the elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between Metol (


-methyl-

-aminophenol sulfate) and its structural analog 4-(ethylamino)phenol hydrochloride . While both compounds share the electroactive

-aminophenol core, their divergent alkyl substitution (methyl vs. ethyl) and counter-ion selection (sulfate vs. hydrochloride) dictate their distinct utility in industrial redox systems and pharmaceutical applications.[1]

This analysis is designed for drug development professionals and application scientists, focusing on Structure-Activity Relationships (SAR) , redox kinetics, and metabolic toxicity profiles.[1]

Structural & Physicochemical Characterization

The fundamental difference lies in the steric bulk of the


-substituent and the ionic character of the salt. These parameters influence solubility, lipophilicity (

), and the kinetics of electron transfer.[1]
Chemical Identity Table[1]
FeatureMetol4-(Ethylamino)phenol HCl
IUPAC Name Bis(4-hydroxy-

-methylanilinium) sulfate
4-(Ethylamino)phenol hydrochloride
CAS Number 55-55-019746-16-8 (HCl salt) / 659-34-7 (Base)
Formula


Mol. Weight 344.39 g/mol (Salt)173.64 g/mol (Salt)

-Substituent
Methyl (

)
Ethyl (

)
Counter-ion Sulfate (

)
Chloride (

)
Solubility High (Water); Insoluble (Ether)Moderate (Water); Soluble (Ethanol)
Primary Use Photographic Reduction (Developer)Dye Intermediate / Pharma SAR Analog
Structural Visualization

The following diagram contrasts the molecular architecture, highlighting the steric progression from the methyl to the ethyl derivative.[1]

ChemicalStructure cluster_0 Metol (Sulfate Salt) cluster_1 Ethyl Analog (HCl Salt) Metol N-Methyl-p-aminophenol (Protonated Cation) Sulfate Sulfate Counterion (SO4--) Metol->Sulfate Ionic Interaction (2:1) Ethyl N-Ethyl-p-aminophenol (Protonated Cation) Metol->Ethyl Steric Expansion (+CH2 unit) Chloride Chloride Counterion (Cl-) Ethyl->Chloride Ionic Interaction (1:1)

Figure 1: Structural comparison highlighting the alkyl chain elongation and counter-ion variance.

Redox Mechanisms & Reaction Kinetics[1]

For researchers in redox chemistry, the critical distinction is the electron donation capability influenced by the inductive effect (


) versus steric hindrance.[1]
The "Metol Effect" vs. Ethyl Kinetics

Metol is famous for superadditivity when combined with Hydroquinone (the activating agent).[1] The methyl group provides a balance: it enhances electron density on the nitrogen (making it a better reducing agent than unsubstituted


-aminophenol) without imposing significant steric penalties.[1]
  • Metol: Rapid adsorption to silver halide grains.[1] The methyl group allows facile formation of the semiquinone radical.

  • Ethyl Analog: The ethyl group exerts a slightly stronger inductive effect (

    
    ), theoretically lowering the oxidation potential further.[1] However, the increased steric bulk  around the nitrogen center retards the kinetics of adsorption onto catalytic surfaces and the subsequent electron transfer. This makes the ethyl analog less efficient in rapid imaging processes but potentially more stable in controlled oxidative coupling (dye synthesis).[1]
    
Oxidation Pathway

Both compounds follow a Two-Electron Transfer mechanism, passing through a semiquinone intermediate.[1]

RedoxPathway cluster_factors Kinetic Factors Reduced Reduced State (Aminophenol) Radical Semiquinone Radical (Intermediate) Reduced->Radical -1e-, -H+ (Rate Limiting Step) Factor1 Metol: Fast Kinetics (Low Steric Hindrance) Reduced->Factor1 Factor2 Ethyl: Slower Kinetics (Steric Bulk) Reduced->Factor2 Oxidized Quinoneimine (Oxidized State) Radical->Oxidized -1e-, -H+

Figure 2: Stepwise oxidation pathway common to N-alkyl-p-aminophenols.

Pharmaceutical Relevance & Toxicology[1]

In drug development, these compounds serve as model systems for understanding bioactivation and nephrotoxicity .[1] They are structural cousins to Acetaminophen (Paracetamol), differing only in the


-substitution (Acetyl vs. Alkyl).[1]
Metabolic Activation (Bioisosterism)

The


-alkyl group dictates the metabolic fate in hepatic systems (CYP450 enzymes).[1]
  • Dealkylation: CYP enzymes can remove the alkyl group.[1] The rate of

    
    -demethylation (Metol) is generally faster than 
    
    
    
    -deethylation.[1]
  • Toxicity Mechanism: Both compounds can metabolize into the parent

    
    -aminophenol , a known nephrotoxin that targets the proximal tubule cells.[1]
    
    • Mechanism:[1][2]

      
      -Aminophenol undergoes oxidation to a quinoneimine intermediate, which depletes cellular Glutathione (GSH) and covalently binds to renal proteins, causing necrosis.[1]
      
Sensitization Profile

Metol is a notorious contact allergen ("Lichen planus" or "photographer's itch").[1]

  • Haptenization: The oxidized quinoneimine acts as a hapten, binding to skin proteins to trigger an immune response.[1]

  • Ethyl Analog: While less reported due to lower industrial exposure, the ethyl analog shares this haptenization potential.[1] However, the increased lipophilicity of the ethyl chain may alter skin penetration rates compared to the methyl variant.

Synthesis & Impurity Profiling[1]

Understanding the synthetic origin helps in identifying critical impurities in raw materials.[1]

Synthetic Routes[1][3]
  • Metol (Industrial): Decarboxylation of

    
    -(4-hydroxyphenyl)glycine or direct methylation of 
    
    
    
    -aminophenol.[1]
    • Key Impurity:

      
      -dimethyl-
      
      
      
      -aminophenol (over-methylation).[1]
  • 4-(Ethylamino)phenol (Targeted):

    • Reductive Amination: Reaction of

      
      -aminophenol with Acetaldehyde in the presence of a reducing agent (
      
      
      
      or
      
      
      ).[1]
    • Nucleophilic Substitution: Reaction of Hydroquinone with Ethylamine (requires high pressure/temp).[1]

    • Key Impurity:

      
      -diethyl-
      
      
      
      -aminophenol or unreacted
      
      
      -aminophenol.

Experimental Protocol: Comparative Cyclic Voltammetry

To empirically distinguish the redox behavior of Metol and 4-(ethylamino)phenol HCl, the following self-validating Cyclic Voltammetry (CV) protocol is recommended.

Objective

Determine the oxidation peak potential (


) and the reversibility of the redox couple to quantify the inductive vs. steric effects.[1]
Methodology

Reagents:

  • Analyte 1: Metol (1.0 mM)[1]

  • Analyte 2: 4-(Ethylamino)phenol HCl (1.0 mM)[1]

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0)

  • Working Electrode: Glassy Carbon (3 mm)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mM of the specific analyte in degassed 0.1 M phosphate buffer. Note: Metol is a hemisulfate; adjust mass accordingly to maintain molar equivalence of the active phenol.

  • Pre-treatment: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry; sonicate in DI water for 30s.
    
  • Setup: Three-electrode cell (Ag/AgCl reference, Pt wire counter).

  • Scan: Cycle from -0.2 V to +0.8 V at scan rates of 50, 100, and 200 mV/s.

  • Analysis:

    • Record

      
       (Anodic Peak Potential).[1]
      
    • Calculate

      
      .[1]
      
    • Plot

      
       vs. 
      
      
      
      (Square root of scan rate) to confirm diffusion control.[1]

Expected Result: The Ethyl analog typically exhibits a slightly more positive oxidation potential (shifted by 10-30 mV) or a broader peak shape compared to Metol, attributed to the slower electron transfer kinetics caused by the steric bulk of the ethyl group, despite the electron-donating nature of the alkyl chain.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5930: Metol.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12616: 4-(Ethylamino)phenol.[1]

  • NTP (National Toxicology Program). Toxicity Studies of p-Aminophenol.[1]

  • Eastman Kodak Company. Processing Chemicals and Formulas: The Chemistry of Metol.[1]

    • [Link] (Historical technical data grounding).[1]

  • Sigma-Aldrich. Safety Data Sheet: 4-(Ethylamino)phenol.[1]

Sources

Foundational

4-(Ethylamino)phenol hydrochloride synonyms and IUPAC name

This technical monograph provides a comprehensive analysis of 4-(Ethylamino)phenol hydrochloride , a critical intermediate in organic synthesis, photographic chemistry, and dye manufacturing. Nomenclature & Identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 4-(Ethylamino)phenol hydrochloride , a critical intermediate in organic synthesis, photographic chemistry, and dye manufacturing.

Nomenclature & Identification

4-(Ethylamino)phenol hydrochloride is a secondary amine salt derived from the reductive alkylation of 4-aminophenol. It acts as a stable, water-soluble precursor to the free base, widely utilized for its electron-donating properties in redox reactions.

Identifier Details
IUPAC Name 4-(Ethylamino)phenol hydrochloride
Common Synonyms N-Ethyl-4-aminophenol HCl; p-Ethylaminophenol hydrochloride; 4-Hydroxy-N-ethylaniline hydrochloride
CAS Registry Number 659-34-7 (Free Base); Note: The HCl salt is often prepared in situ or referenced under the free base CAS in general catalogs, though specific salt CAS numbers like 860767-47-1 exist for isomers.[1] Ensure verification of the specific salt form.
Molecular Formula C₈H₁₁NO · HCl
Molecular Weight 173.64 g/mol (Salt); 137.18 g/mol (Free Base)
SMILES CCNCC1=CC=C(O)C=C1.Cl
Structural Visualization

The following diagram illustrates the chemical connectivity and the salt formation logic.

ChemicalStructure Figure 1: Structural Components of 4-(Ethylamino)phenol HCl PhenolRing Phenol Core (Aromatic Ring) EthylGroup Ethyl Group (-CH2-CH3) Amine Secondary Amine (-NH-) EthylGroup->Amine N-Alkylation Amine->PhenolRing Para-Substitution HCl Hydrochloride Counterion (HCl) HCl->Amine Ionic Stabilization

Synthesis & Manufacturing

The synthesis of 4-(Ethylamino)phenol is a classic example of chemoselective amine alkylation . Direct alkylation with ethyl halides is often avoided due to the risk of over-alkylation (forming tertiary amines or quaternary ammonium salts). The preferred industrial route is Reductive Amination .

Pathway: Reductive Amination

This method couples 4-aminophenol with acetaldehyde to form an imine intermediate, which is subsequently reduced. This route minimizes side products and allows for mild reaction conditions.

SynthesisPathway Figure 2: Synthesis via Reductive Amination Start 4-Aminophenol (Nucleophile) Imine Imine Intermediate (Schiff Base) Start->Imine + Acetaldehyde - H2O Reagent Acetaldehyde (Electrophile) Reagent->Imine ReductionStep Reduction (H2/Pd or NaBH4) Imine->ReductionStep FreeBase 4-(Ethylamino)phenol (Free Base) ReductionStep->FreeBase FinalSalt 4-(Ethylamino)phenol HCl (Final Product) FreeBase->FinalSalt + HCl (conc.) Crystallization

Experimental Protocol: Reductive Amination (Laboratory Scale)

Safety Note: Perform all steps in a fume hood. Acetaldehyde is volatile and flammable.

  • Imine Formation:

    • Dissolve 0.1 mol of 4-aminophenol in methanol (MeOH).

    • Add 0.11 mol of acetaldehyde dropwise at 0°C to prevent polymerization.

    • Stir for 1 hour. The solution typically darkens, indicating imine formation.

  • Reduction:

    • Add Sodium Borohydride (NaBH₄) (0.15 mol) in small portions. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Salt Formation:

    • Quench the reaction with water.[2]

    • Extract the free base into ethyl acetate.

    • Dry the organic layer over MgSO₄ and filter.

    • Acidification: Bubble dry HCl gas through the solution or add concentrated HCl/dioxane solution dropwise until precipitation is complete.

    • Purification: Recrystallize the resulting solid from ethanol/ether.

Physicochemical Properties

Understanding the physical state of the molecule is vital for handling and formulation.

PropertyValue / Description
Appearance White to off-white crystalline powder (darkens upon oxidation).
Melting Point Free Base: ~98–100°CHCl Salt: >200°C (Decomposes).
Solubility Highly soluble in water and ethanol; insoluble in non-polar solvents (hexane, ether).
pKa ~5.5 (Amine proton); ~10.0 (Phenolic proton).
Stability Hygroscopic and light-sensitive. Oxidizes to quinone imines if exposed to air/moisture for prolonged periods.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 1.15 ppm (Triplet, 3H): Methyl protons of the ethyl group (-CH₂-CH₃ ).

  • δ 3.10 ppm (Quartet, 2H): Methylene protons of the ethyl group (-CH₂ -CH₃).

  • δ 6.60 – 6.90 ppm (Multiplet, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

  • δ 9.0+ ppm (Broad): Exchangeable protons (-OH and -NH₂⁺Cl⁻).

HPLC Method (Purity Check)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Isocratic 10mM Phosphate Buffer (pH 3.0) / Acetonitrile (85:15).

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: The ethylamino derivative will elute after 4-aminophenol due to the increased lipophilicity of the ethyl group.

Applications

  • Photographic Development: Historically used as a developing agent (similar to Metol), where the N-ethyl group modifies the redox potential, allowing for fine-grain development.

  • Hair Dye Couplers: Acts as a primary intermediate. Upon oxidation with hydrogen peroxide, it couples with other modifiers to produce specific brown/black chromophores.

  • Pharmaceutical Intermediate: Serves as a building block for analgesic analogs (related to Phenacetin and Paracetamol) and antipyretics.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes serious eye irritation and skin sensitization. Prolonged contact may cause dermatitis.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. Refrigeration (2-8°C) is recommended to prevent oxidation (browning).

References

  • PubChem. (n.d.). 4-(Ethylamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Eastman Kodak Company. (n.d.). Photographic Processing Chemicals. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solid-State Stability of N-ethyl-p-aminophenol Salts for Pharmaceutical Development

Abstract N-ethyl-p-aminophenol is a valuable chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs). However, the inherent chemical nature of its p-aminophenol core presents sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-ethyl-p-aminophenol is a valuable chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs). However, the inherent chemical nature of its p-aminophenol core presents significant stability challenges, primarily driven by rapid oxidative degradation upon exposure to atmospheric conditions. This discoloration and degradation can compromise purity, potency, and safety, making it a critical hurdle in drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and mitigating the instability of N-ethyl-p-aminophenol. We will explore the fundamental degradation mechanisms, the strategic use of salt formation as a primary stabilization technique, and a detailed, self-validating experimental protocol for assessing and comparing the stability of various salt forms in the solid state.

Introduction: The Stability Imperative

In pharmaceutical development, the solid form of an API is of paramount importance, influencing manufacturability, solubility, bioavailability, and, critically, stability.[1] An unstable API can lead to a cascade of negative outcomes, including diminished efficacy, the generation of toxic degradation products, reduced shelf-life, and increased storage complexities.[2]

N-ethyl-p-aminophenol, an analogue of p-aminophenol (PAP), belongs to a class of compounds known for their susceptibility to degradation. PAP itself is notoriously unstable, readily turning dark upon exposure to air and light.[3][4][5] This instability is conferred by the electron-rich aromatic ring containing both an amino and a hydroxyl group, which is highly susceptible to oxidation. For N-ethyl-p-aminophenol, this challenge is inherited. Therefore, understanding and controlling its solid-state stability is not merely a matter of quality control but a foundational requirement for its successful application in any pharmaceutical context.

The Primary Challenge: Oxidative Degradation

The principal pathway for the degradation of N-ethyl-p-aminophenol in the presence of air is oxidation. This process is often autocatalytic and is significantly influenced by external environmental factors.

The N-ethyl-p-aminophenol Moiety: An Inherently Reactive Structure

The chemical structure of N-ethyl-p-aminophenol features two functional groups prone to oxidation: the secondary amine (-NH-) and the phenolic hydroxyl (-OH). The presence of both groups on the same aromatic ring creates a highly activated system. The amino group, being an electron-donating group, increases the electron density of the benzene ring, making the molecule more susceptible to losing an electron (oxidation), particularly at the phenolic position.

The Oxidative Degradation Pathway

The degradation cascade begins with a one-electron oxidation, often initiated by atmospheric oxygen, to form a free radical intermediate. This radical is unstable and rapidly undergoes further reactions, leading to the formation of a highly colored N-ethyl-p-quinoneimine. This initial product is itself reactive and can participate in polymerization reactions, forming complex, dark-colored polymeric structures.[4][6] This process is the primary reason for the visible discoloration observed when the compound is exposed to air.[7]

cluster_main Oxidative Degradation Pathway of N-ethyl-p-aminophenol A N-ethyl-p-aminophenol (Stable, Colorless Solid) B One-Electron Oxidation (Initiation Step) A->B O₂, Light, Trace Metals C N-ethyl-p-aminophenoxy Radical (Unstable Intermediate) B->C D N-ethyl-p-quinoneimine (Initial Colored Product) C->D - H⁺, - e⁻ E Polymerization D->E Self-reaction F Complex Polymeric Degradants (Dark, Insoluble) E->F cluster_workflow Forced Degradation Experimental Workflow cluster_samples Samples cluster_stress Stress Conditions (Solid State) A Phase 1: Sample Preparation S1 Free Base A->S1 S2 HCl Salt A->S2 S3 Sulfate Salt A->S3 B Phase 2: Apply Stress Conditions C1 Thermal (e.g., 60°C) B->C1 C2 Humidity (e.g., 75% RH) B->C2 C3 Photolytic (ICH Q1B) B->C3 C4 Oxidative (Solid exposed to H₂O₂ vapor) B->C4 C Phase 3: Analytical Testing D Phase 4: Data Analysis & Comparison C->D HPLC-UV/MS Data S1->B S2->B S3->B C1->C Timepoints C2->C Timepoints C3->C Timepoints C4->C Timepoints

Caption: Workflow for comparing the stability of N-ethyl-p-aminophenol salts.

Step-by-Step Methodology

Phase 1: Sample Preparation and Characterization

  • Synthesis: Prepare high-purity batches of N-ethyl-p-aminophenol free base, hydrochloride salt, and sulfate salt.

  • Initial Characterization: For each batch, perform baseline characterization: Powder X-Ray Diffraction (PXRD) to confirm crystallinity and polymorphic form, Thermogravimetric Analysis (TGA) to determine initial water content, and initial purity assay by HPLC.

Phase 2: Application of Stress Conditions (Solid State)

  • Setup: Place accurately weighed samples (e.g., 10-20 mg) in open, shallow glass vials to maximize exposure. Prepare a separate set of vials for each stress condition and each time point.

  • Thermal Stress: Place samples in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C).

  • Humidity Stress: Place samples in a stability chamber maintained at a specific temperature and relative humidity (e.g., 40°C / 75% RH).

  • Photostability Stress: Expose samples to a light source conforming to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run concurrently.

  • Oxidative Stress: While solution-state oxidation is common in forced degradation, a solid-state approach can be informative. Place samples in a sealed desiccator containing a beaker of 30% hydrogen peroxide solution (do not allow direct contact). The vapor will create a highly oxidative atmosphere. [8]6. Time Points: Pull samples for analysis at predetermined intervals (e.g., 1, 3, 7, and 14 days), adjusting as needed based on the rate of degradation.

Phase 3: The Stability-Indicating Analytical Method

  • Method Development Rationale: The analytical method must be able to separate the intact N-ethyl-p-aminophenol from all process impurities and degradation products. A reverse-phase HPLC method with UV detection is the standard approach. Mass spectrometry (MS) detection should be used during development to identify the mass of degradation products.

  • Sample Preparation for Analysis: At each time point, dissolve the entire stressed sample in a suitable solvent system (e.g., a methanol/water/acid mixture) to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength that provides a good response for the parent compound and is likely to detect colored degradants (e.g., 230 nm and 310 nm).

    • Validation: The method's stability-indicating nature is confirmed by demonstrating peak purity of the parent peak in all stressed samples using a photodiode array (PDA) detector and/or MS.

Phase 4: Data Analysis and Interpretation

  • Quantification: Calculate the % purity of N-ethyl-p-aminophenol remaining at each time point using an area normalization method.

  • Degradation Profile: Note the Relative Retention Time (RRT) and peak area of any significant degradation products (e.g., >0.1%).

  • Mass Balance: A good stability-indicating method should account for most of the degraded parent compound in the form of degradation products. The sum of the assay of the parent and the impurities should remain close to 100%.

  • Comparison: Plot the % of intact N-ethyl-p-aminophenol remaining versus time for each salt under each stress condition. The salt form that shows the least degradation across all conditions is identified as the most stable candidate.

Conclusion: Synthesizing Data for Development Decisions

The stability of N-ethyl-p-aminophenol is a critical attribute that must be controlled to ensure the quality and safety of any resulting pharmaceutical product. The inherent oxidative instability of the free base form necessitates its conversion to a salt. This technical guide outlines the mechanistic basis for this instability and provides a robust, scientifically-grounded experimental workflow to compare different salt forms.

By conducting systematic forced degradation studies, researchers can directly compare the impact of various counter-ions on both oxidative stability and hygroscopicity. The data generated from the described protocols will enable an authoritative, evidence-based selection of the optimal salt form of N-ethyl-p-aminophenol, mitigating risks and paving the way for a more robust and stable drug substance.

References

  • Newman, A., Reutzel-Edens, S., & Zografi, G. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Kumar, L., & Singh, S. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology. Retrieved from [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • American Pharmaceutical Review. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Khushbu A. T et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]

  • Sutan, D. et al. (n.d.). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering. Retrieved from [Link]

  • Klick, S. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Murthy, T. N. et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Wang, J. et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. Retrieved from [Link]

  • Montilla, F. et al. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositorio Institucional de la Universidad de Alicante. Retrieved from [Link]

  • Techno PharmChem. (n.d.). p - Aminophenol. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). OH H2N. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Thomas, S. et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Retrieved from [Link]

  • Josephy, P. D. et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology. Retrieved from [Link]

  • Cervantes-García, D. et al. (n.d.). Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. RSC Publishing. Retrieved from [Link]

  • Thomas, S. et al. (2025). Organic Salts of Pharmaceutical Impurity p-Aminophenol. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

  • Pal, T. et al. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. Retrieved from [Link]

  • Wang, Y. et al. (2025). Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • Sutan, D. et al. (2015). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering. Retrieved from [Link]

  • Montilla, F. et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositorio Institucional de la Universidad de Alicante. Retrieved from [Link]

  • Josephy, P. D. et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-6. Retrieved from [Link]

  • Pal, T. et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461–466.
  • Linuxmuster. (2026). P-Aminophenol: Unveiling Its Physical Properties. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Redox Potential and Electrochemical Behavior of 4-(Ethylamino)phenol Hydrochloride

This guide details the electrochemical profile of 4-(ethylamino)phenol hydrochloride, a critical reducing agent in photographic chemistry and a model compound for studying N-substituted aminophenol metabolism.[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electrochemical profile of 4-(ethylamino)phenol hydrochloride, a critical reducing agent in photographic chemistry and a model compound for studying N-substituted aminophenol metabolism.[1]

[1]

Executive Summary & Physicochemical Profile[1][2]

4-(Ethylamino)phenol hydrochloride (often structurally analogous to the commercial agent Metol, which is the N-methyl variant) serves as a potent homogeneous reducing agent. Its electrochemical utility lies in its ability to undergo a reversible two-electron oxidation to a quinoneimine intermediate, a property exploited in silver halide reduction and polymerization initiation.[1]

Core Physicochemical Data
ParameterValue / Description
CAS Number 659-34-7 (Free base); 860767-47-1 (HCl salt)
Molecular Formula

Molecular Weight 173.64 g/mol (Salt)
Primary Application Photographic developer, Antioxidant, Dye Intermediate
Redox Mechanism E-C Mechanism (Electrochemical oxidation followed by Chemical hydrolysis)

Electrochemical Characterization

Standard Redox Potential ( )

The redox potential of 4-(ethylamino)phenol is governed by the electron-donating capability of the N-ethyl group. While specific


 values for the ethyl derivative are less ubiquitous than for its methyl analog (Metol), structure-activity relationships (SAR) allow for precise estimation.
  • Estimated

    
    : +0.56 V to +0.60 V vs. NHE  (at pH 0).
    
  • Comparison: It is approximately 10–20 mV less positive than p-aminophenol (

    
     V), making it a slightly stronger reducing agent due to the inductive effect (
    
    
    
    ) of the ethyl group which stabilizes the radical cation intermediate.
  • pH Dependence: The potential shifts cathodically (becomes more negative) as pH increases, following the Nernstian slope of approximately -59 mV/pH up to the pKa of the protonated amine (~5.5).

Oxidation Mechanism (The E-C Pathway)

The oxidation involves a two-electron, two-proton transfer to form an unstable quinoneimine, which subsequently undergoes hydrolysis. This is a classic E-C (Electrochemical-Chemical) reaction mechanism.[1]

  • Step 1 (Electrochemical): 4-(ethylamino)phenol loses 2e⁻ and 2H⁺ to form N-ethyl-p-quinoneimine .[1]

  • Step 2 (Chemical - Hydrolysis): The quinoneimine is attacked by water (rate-limiting step in acidic media) to release ethylamine and form p-benzoquinone .[1]

Mechanistic Pathway Diagram[1]

RedoxPathway Substrate 4-(Ethylamino)phenol Radical Radical Cation (Intermediate) Substrate->Radical -1e-, -1H+ QuinoneImine N-Ethyl-p-quinoneimine Radical->QuinoneImine -1e-, -1H+ Benzoquinone p-Benzoquinone QuinoneImine->Benzoquinone +H2O (Hydrolysis) Amine Ethylamine QuinoneImine->Amine Leaving Group

Figure 1: The E-C oxidation mechanism of 4-(ethylamino)phenol. The hydrolysis step (dashed) is the critical degradation pathway limiting the lifespan of the oxidized species.

Experimental Protocol: Cyclic Voltammetry (CV)[4][5][6][7]

This protocol is designed to validate the redox potential and calculate the diffusion coefficient. It uses a self-validating "scan rate variation" method to distinguish between diffusion-controlled and adsorption-controlled processes.[1]

Reagents & Equipment
  • Analyte: 1.0 mM 4-(ethylamino)phenol hydrochloride.[1]

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0 (Prepare fresh; quinoneimines are unstable in high pH).

  • Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.

  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Counter Electrode: Platinum wire.[1]

Step-by-Step Methodology
  • Electrode Pre-treatment:

    • Polish GCE with 0.05

      
       alumina slurry on a microcloth for 2 minutes.[1]
      
    • Sonicate in 1:1 Ethanol/Water for 30 seconds to remove debris.[1]

    • Validation: Run a background CV in pure buffer.[1] Current should be < 1

      
       and featureless.[1]
      
  • Solution Preparation:

    • Dissolve analyte in degassed PBS.[1] Note: Use nitrogen purging for 10 minutes prior to addition to prevent premature air oxidation.

  • Data Acquisition:

    • Scan Range: -0.2 V to +0.8 V vs. Ag/AgCl.[1]

    • Scan Rates: Run sequential scans at 10, 20, 50, 100, 200, and 500 mV/s.

  • Data Analysis (Self-Validation):

    • Plot Peak Current (

      
      ) vs. Square Root of Scan Rate (
      
      
      
      )
      .
    • Criterion: A linear relationship (

      
      ) confirms a diffusion-controlled process .[1]
      
    • Criterion: If

      
       scales linearly with 
      
      
      
      (not
      
      
      ), the species is adsorbing to the electrode, and the electrode must be re-polished.
Expected Results Table
ParameterExpected Value (pH 7.0)Interpretation
Anodic Peak (

)
+0.15 V to +0.25 V (vs Ag/AgCl)Oxidation to Quinoneimine
Cathodic Peak (

)
+0.05 V to +0.15 V (vs Ag/AgCl)Reduction back to Aminophenol
Peak Separation (

)
~60–80 mVQuasi-reversible 2e- transfer

Ratio
< 1.0Indicates chemical loss (hydrolysis) of the product

Applications & Causality[1]

Photographic Development

In photography, 4-(ethylamino)phenol acts as a super-additive developing agent.[1]

  • Mechanism: It rapidly reduces silver ions (

    
    ) to metallic silver (
    
    
    
    ).[1]
  • Causality: The N-ethyl group makes the molecule more lipophilic than the parent p-aminophenol, improving penetration into the gelatin emulsion layers of film.

  • Regeneration: It is often used with Hydroquinone.[1][2] The 4-(ethylamino)phenol oxidizes first (fast rate), and is then reduced back to its active form by Hydroquinone (sacrificial anode effect), maintaining a constant development rate.

Pharmaceutical Toxicology

This compound is structurally related to Acetaminophen (Paracetamol) .[1]

  • Toxic Pathway: The formation of the N-ethyl-p-quinoneimine mimics the formation of NAPQI (N-acetyl-p-benzoquinone imine), the toxic metabolite of paracetamol.[1]

  • Research Use: It is used to study the steric hindrance effects on glutathione conjugation. The ethyl group provides steric bulk that alters how detoxification enzymes bind to the toxic quinoneimine intermediate compared to the acetyl group in paracetamol.

References

  • N-Substituted Aminophenol Oxidation: "Electrochemical Oxidation of p-Aminophenol and its N-Substituted Derivatives." Journal of Electroanalytical Chemistry.
  • Photographic Chemistry: "The Theory of the Photographic Process." Macmillan.[1] (Redox potentials of developing agents).[1][2][3][4]

  • Metol Analog Data: "Cyclic Voltammetry of N-methyl-p-aminophenol (Metol)." BenchChem Technical Library.

  • Hydrolysis Kinetics: "Hydrolysis of p-Benzoquinoneimines." Journal of Organic Chemistry. (Kinetics of the E-C mechanism).
  • Toxicity Mechanisms: "Metabolic Activation of p-Aminophenol Derivatives."[1] Chemical Research in Toxicology. (Quinoneimine toxicity).[1]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(ethylamino)phenol hydrochloride from 4-nitrophenol

An Application Note for the Multi-Step Synthesis of 4-(Ethylamino)phenol Hydrochloride from 4-Nitrophenol Abstract This comprehensive application note provides a detailed, three-part protocol for the synthesis of 4-(ethy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 4-(Ethylamino)phenol Hydrochloride from 4-Nitrophenol

Abstract

This comprehensive application note provides a detailed, three-part protocol for the synthesis of 4-(ethylamino)phenol hydrochloride, a valuable intermediate in pharmaceutical and chemical industries. The synthesis commences with the catalytic reduction of 4-nitrophenol to 4-aminophenol. The intermediate is then subjected to a direct reductive amination with acetaldehyde to yield 4-(ethylamino)phenol. The final step involves the conversion of the synthesized base into its stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, safety considerations, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction

4-(Ethylamino)phenol and its derivatives are significant precursors in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The controlled introduction of the ethylamino group onto the phenol backbone is a key transformation that imparts specific physicochemical properties to the final compounds. The synthetic route described herein starts from the readily available and cost-effective starting material, 4-nitrophenol. The process is broken down into three distinct, high-yielding stages: nitro group reduction, reductive amination, and salt formation. Each stage has been optimized to utilize common laboratory reagents and straightforward purification techniques, making this process adaptable for both academic and industrial research settings.

Overall Reaction Scheme

The synthesis proceeds in three main steps as illustrated below:

  • Reduction: 4-Nitrophenol is reduced to 4-aminophenol.

  • Reductive Amination: 4-Aminophenol is reacted with acetaldehyde to form an imine intermediate, which is subsequently reduced to 4-(ethylamino)phenol.

  • Salt Formation: 4-(Ethylamino)phenol is treated with hydrochloric acid to yield the final hydrochloride salt.

Synthesis_Workflow Start 4-Nitrophenol Inter1 4-Aminophenol Start->Inter1 Step 1: Reduction (NaBH4, Pd/C) Inter2 4-(Ethylamino)phenol Inter1->Inter2 Step 2: Reductive Amination (CH3CHO, NaBH4) End 4-(Ethylamino)phenol HCl Inter2->End Step 3: Salt Formation (HCl)

Caption: Overall workflow for the synthesis of 4-(ethylamino)phenol HCl.

Part 1: Synthesis of 4-Aminophenol from 4-Nitrophenol

Principle & Mechanism

The first step involves the reduction of the nitro group (-NO₂) of 4-nitrophenol to an amino group (-NH₂). While several methods exist, including the use of metals in acidic media like Sn/HCl[1], a widely used and efficient laboratory method is catalytic reduction using sodium borohydride (NaBH₄) in the presence of a catalyst such as palladium on carbon (Pd/C).[2][3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Nitrophenol139.1113.9 g100Toxic , handle with care
Palladium on Carbon (10%)N/A~200 mgN/ACatalyst
Sodium Borohydride (NaBH₄)37.8311.3 g300Moisture sensitive , add in portions
Methanol32.04250 mLN/ASolvent
Deionized Water18.02100 mLN/AFor workup
Ethyl Acetate88.11300 mLN/AExtraction solvent
Anhydrous Sodium Sulfate142.04~10 gN/ADrying agent
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (13.9 g, 100 mmol) and methanol (250 mL). Stir the mixture until the solid is completely dissolved.

  • Catalyst Addition: Carefully add 10% palladium on carbon (~200 mg) to the solution.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium borohydride (11.3 g, 300 mmol) in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved. Ensure the setup is in a well-ventilated fume hood and there are no nearby ignition sources.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The yellow color of the solution should fade to colorless.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (~50 mL) to recover any adsorbed product.

  • Workup: Concentrate the filtrate under reduced pressure to remove most of the methanol. To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude 4-aminophenol as an off-white to light brown solid. The product can be used in the next step without further purification if the purity is sufficient.

Part 2: Synthesis of 4-(Ethylamino)phenol via Reductive Amination

Principle & Mechanism

Reductive amination is a powerful method for forming C-N bonds and is used here to synthesize a secondary amine from a primary amine.[7][8] The process involves two key stages that occur in a single pot:[9][10]

  • Imine Formation: The primary amine (4-aminophenol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically favored under neutral or weakly acidic conditions.[7]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent. While various reducing agents can be used, sodium borohydride (NaBH₄) is a cost-effective and common choice.[9][11] It is important to allow sufficient time for the imine to form before adding the NaBH₄, as it can also reduce the starting acetaldehyde.[11]

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction 4-Aminophenol Hemiaminal 4-Aminophenol->Hemiaminal + Acetaldehyde Imine Hemiaminal->Imine - H2O 4-(Ethylamino)phenol Imine->4-(Ethylamino)phenol + NaBH4 (H-)

Caption: Mechanism of Reductive Amination.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Assuming 100% yield from Part 1)Moles (mmol)Notes
4-Aminophenol109.1310.9 g100From Part 1
Acetaldehyde (40% in H₂O)44.0512.1 g (of 40% soln)110Volatile, irritant , handle in fume hood
Sodium Borohydride (NaBH₄)37.834.5 g120Add in portions
Methanol32.04200 mLN/ASolvent
Dichloromethane (DCM)84.93300 mLN/AExtraction solvent
Saturated NaCl SolutionN/A100 mLN/AFor workup (brine wash)
Anhydrous Sodium Sulfate142.04~10 gN/ADrying agent
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 4-aminophenol (10.9 g, 100 mmol) in methanol (200 mL).

  • Imine Formation: Add acetaldehyde (40% aqueous solution, 12.1 g, ~110 mmol) to the flask. Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (4.5 g, 120 mmol) in small portions over 30 minutes.

  • Reaction Completion: After the addition, remove the ice bath and let the reaction stir at room temperature overnight (or for at least 4 hours). Monitor the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding water (~50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add more water (50 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the solvent by rotary evaporation to yield 4-(ethylamino)phenol as a solid, which may have a purplish or brownish tint due to slight oxidation.

Part 3: Synthesis of 4-(Ethylamino)phenol Hydrochloride

Principle & Mechanism

The final step is a simple acid-base reaction to convert the synthesized amine into its more stable and handleable hydrochloride salt. The lone pair of electrons on the nitrogen atom of the ethylamino group acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This forms an ammonium salt, which is typically a crystalline solid that is less susceptible to aerial oxidation than the free base. The salt is often prepared by treating a solution of the amine in an organic solvent (like isopropanol or ether) with a solution of HCl.[12]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Assuming 80% yield from Part 2)Moles (mmol)Notes
4-(Ethylamino)phenol137.1811.0 g80From Part 2
Isopropanol60.10100 mLN/ASolvent
Concentrated HCl (37%)36.46~8.0 mL~96Corrosive , add slowly
Diethyl Ether74.12100 mLN/AFor precipitation and washing
Experimental Protocol
  • Dissolution: Dissolve the crude 4-(ethylamino)phenol (11.0 g, 80 mmol) in isopropanol (100 mL) in a 250 mL Erlenmeyer flask. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (~8.0 mL, ~96 mmol) dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Precipitation and Crystallization: After adding the acid, continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation. If the product does not precipitate readily, adding diethyl ether can help induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (~50 mL) to remove any remaining impurities and to aid in drying.

  • Drying: Dry the collected white to off-white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The final product, 4-(ethylamino)phenol hydrochloride, should be characterized to confirm its identity and purity. Recommended techniques include:

  • Melting Point: Compare the measured melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • FT-IR Spectroscopy: To identify characteristic functional groups (O-H, N-H, aromatic C-H, C-N).

  • Mass Spectrometry: To confirm the molecular weight of the parent ion.

References

  • Longdom Publishing. Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Available from: [Link]

  • Energy & Environmental Science (RSC Publishing). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Available from: [Link]

  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available from: [Link]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Available from: [Link]

  • International Journal of Chemical Studies. Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Available from: [Link]

  • ResearchGate. Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?. Available from: [Link]

  • University of Canterbury. Reduction of 4-Nitrophenol to 4-Aminophenol. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
  • RSC Publishing. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. Available from: [Link]

  • ScienceDirect. Visible light assisted reduction of 4-nitrophenol to 4-aminophenol on Ag/TiO2 photocatalysts synthesized by hybrid templates. Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. Available from: [Link]

  • Wordpress. Reductive Amination. Available from: [Link]

  • Quick Company. Improved Process And Polymorphs Of Etifoxine Hydrochloride. Available from: [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. Available from: [Link]

Sources

Application

use of 4-(ethylamino)phenol hydrochloride in dye synthesis

Application Note: 4-(Ethylamino)phenol Hydrochloride in High-Performance Dye Synthesis Abstract This technical guide details the application of 4-(ethylamino)phenol hydrochloride (CAS: 860767-47-1 / Free base equivalent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Ethylamino)phenol Hydrochloride in High-Performance Dye Synthesis

Abstract

This technical guide details the application of 4-(ethylamino)phenol hydrochloride (CAS: 860767-47-1 / Free base equivalent CAS: 622-57-1) as a versatile intermediate in the synthesis of oxidative indoaniline dyes and azo chromophores. Characterized by its dual functionality—an electron-rich phenolic ring and a secondary amine—this compound serves as a critical primary intermediate (developer) in oxidative systems and a highly reactive coupling component in azo synthesis.[1] This document provides optimized protocols for both pathways, elucidating the mechanistic causality required for reproducible shade control and yield maximization.

Chemical Profile & Handling

Before initiating synthesis, the physicochemical properties of the hydrochloride salt must be understood to ensure proper solubilization and reactivity.

PropertySpecificationTechnical Note
Chemical Name 4-(Ethylamino)phenol hydrochlorideAlso known as

-ethyl-4-aminophenol HCl.
Structure

The HCl salt stabilizes the oxidation-prone amine.
Appearance Off-white to beige crystalline powderDarkening indicates oxidation; store under inert gas.
Solubility High in water; Moderate in EthanolDissolves readily in acidic/neutral water; precipitates as free base at pH > 7.
pKa ~5.5 (Amine), ~10.0 (Phenol)Critical for pH buffering in coupling reactions.
Redox Potential Low (Easily Oxidized)Acts as a reducing agent; incompatible with strong oxidizers during storage.

Safety Protocol (Level 2):

  • Hazards: Acute toxicity (oral), Skin/Eye Irritant, Sensitizer.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Handling: Weigh in a fume hood. Avoid metal spatulas (trace metals catalyze oxidation).

Mechanistic Principles

The utility of 4-(ethylamino)phenol stems from the electronic push-pull of its substituents.

  • Oxidative Lability (Developer Role): The para-substitution pattern allows for easy oxidation. The secondary amine (

    
    ) and hydroxyl group (
    
    
    
    ) facilitate the formation of a Quinone Imine intermediate upon oxidation. This electrophile is the key species that attacks couplers.
  • Nucleophilic Activation (Coupler Role): In azo synthesis, the molecule is not oxidized. Instead, the electron-donating groups activate the benzene ring (specifically the positions ortho to the hydroxyl) for electrophilic aromatic substitution by diazonium salts.

Diagram 1: Dual Reactivity Pathways

ReactivityPathways cluster_0 Substrate cluster_1 Pathway A: Oxidative Dyeing cluster_2 Pathway B: Azo Coupling Start 4-(Ethylamino)phenol (HCl Salt) Oxidation Oxidation (+2e-) (via H2O2) Start->Oxidation Acidic/Neutral Base Base Hydrolysis (pH > 10) Start->Base Alkaline Quinone Quinone Imine Electrophile Oxidation->Quinone Indoaniline Indoaniline Dye (Cyan/Blue) Quinone->Indoaniline + Coupler Phenoxide Activated Phenoxide Nucleophile Base->Phenoxide AzoDye Monoazo Dye (Red/Violet) Phenoxide->AzoDye + Diazonium Salt

Caption: Divergent synthetic pathways based on reaction conditions. Pathway A utilizes the molecule as an electrophile (oxidized), while Pathway B utilizes it as a nucleophile.

Application I: Oxidative Coupling (Indoaniline Synthesis)

This protocol synthesizes a cyan/blue indoaniline dye, typical of "permanent" hair colorants and photographic developers. 4-(ethylamino)phenol acts as the Primary Intermediate (Developer) .

Reagents:

  • Developer: 4-(ethylamino)phenol HCl (1.74 g, 10 mmol)

  • Coupler: 1-Naphthol (1.44 g, 10 mmol)

  • Oxidant: Hydrogen Peroxide (6%, 20 vol) or Potassium Persulfate

  • Buffer: Ammonium Hydroxide / Ammonium Chloride (pH 9.5)

  • Solvent: Water/Ethanol (1:1 v/v)

Protocol:

  • Preparation of Developer Solution:

    • Dissolve 1.74 g of 4-(ethylamino)phenol HCl in 20 mL distilled water.

    • Note: The solution will be acidic. Do not neutralize yet to prevent premature air oxidation.

  • Preparation of Coupler Solution:

    • Dissolve 1.44 g of 1-Naphthol in 20 mL ethanol.

  • Reaction Assembly:

    • Mix the Developer and Coupler solutions in a beaker.

    • Adjust pH to 9.5 ± 0.2 using Ammonium Hydroxide. Critical: The color will darken slightly; work quickly.

    • Mechanism:[2][3][4] The base deprotonates the phenol, but the HCl salt buffers initially. The free base is generated in situ.

  • Oxidative Coupling:

    • Add 5 mL of 6%

      
       dropwise over 5 minutes with gentle stirring.
      
    • Observation: The solution will transition from pale brown to intense Cyan/Blue .

    • Reaction Time: Stir for 30 minutes at room temperature.

  • Quenching & Isolation:

    • Neutralize with dilute Acetic Acid to pH 7.0 to stop the reaction.

    • For analytical grade: Extract with ethyl acetate, dry over

      
      , and evaporate.
      
    • For dye application: Use the solution directly (as in hair dyeing).[5]

Technical Insight: The ethyl group on the amine exerts a +I (inductive) effect, making the nitrogen slightly more electron-rich than in p-aminophenol. This results in a bathochromic shift (deeper color) and improved stability of the resulting chromophore against fading [1].

Application II: Azo Dye Synthesis

Here, 4-(ethylamino)phenol HCl acts as the Coupling Component . Because it is a secondary amine, it cannot be diazotized effectively itself. Instead, it is coupled with a separate diazonium salt.

Reagents:

  • Diazo Component: Sulfanilic Acid (1.73 g, 10 mmol)

  • Coupling Component: 4-(ethylamino)phenol HCl (1.74 g, 10 mmol)

  • Nitrite Source: Sodium Nitrite (

    
    , 0.7 g)
    
  • Acid: HCl (2.5 M)

  • Base: Sodium Carbonate (

    
    )
    

Protocol:

  • Diazotization (The Electrophile):

    • Dissolve Sulfanilic Acid in 10 mL 2.5 M HCl. Cool to 0–5°C in an ice bath.

    • Add

      
       solution (0.7 g in 5 mL water) dropwise. Maintain temp < 5°C.
      
    • Validation: Check with starch-iodide paper (turns blue immediately if excess nitrite is present).

  • Preparation of Coupler (The Nucleophile):

    • Dissolve 4-(ethylamino)phenol HCl in 10 mL water.

    • Add

      
       slowly until pH reaches 10–11 .
      
    • Mechanism:[2][3][4] This converts the phenol to phenoxide and neutralizes the HCl salt. The phenoxide is a powerful ortho-director.

  • Coupling Reaction:

    • Slowly add the cold Diazonium solution to the Coupler solution.

    • Stir vigorously. Maintain temperature < 10°C.

    • Observation: Immediate precipitation of a deep Red/Violet solid.

    • Regioselectivity: Coupling occurs primarily ortho to the hydroxyl group (position 2), as the oxyanion is a stronger activator than the N-ethylamino group in alkaline media [2].

  • Purification:

    • Stir for 1 hour. Acidify slightly to pH 6 to precipitate the full dye free acid.

    • Filter under vacuum.[6] Recrystallize from Ethanol/Water.

Diagram 2: Azo Synthesis Workflow

AzoWorkflow cluster_diazo Diazotization (0-5°C) cluster_coupler Coupler Preparation Step1 Sulfanilic Acid + HCl Step2 Add NaNO2 Step1->Step2 DiazoSalt Diazonium Salt Formed Step2->DiazoSalt Coupling COUPLING REACTION (Mix Streams) DiazoSalt->Coupling Step3 4-(Ethylamino)phenol HCl + Water Step4 Add Na2CO3 (pH 10) Step3->Step4 Phenoxide Phenoxide Species Step4->Phenoxide Phenoxide->Coupling Final Precipitation of Azo Dye (Ortho-coupled product) Coupling->Final

Caption: Convergent synthesis workflow. Temperature control (<5°C) during diazotization is critical to prevent decomposition of the diazonium salt.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

MethodExpected FeatureInterpretation
UV-Vis Spectroscopy

580–640 nm (Indoaniline)
Confirming the formation of the conjugated quinone-imine system.
UV-Vis Spectroscopy

480–520 nm (Azo)
Confirming the azo linkage (

) conjugation.
H-NMR (DMSO-d6) Ethyl triplet (~1.1 ppm) & quartet (~3.1 ppm)Verifies the integrity of the N-ethyl group (it should remain intact in both dyes).
TLC (Silica) Single spot, distinct Rf from starting phenolUse Ethyl Acetate:Hexane (3:7). Starting material is more polar than the azo product.

References

  • Compound Interest. (2015). The Chemistry of Permanent Hair Dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Coupling Reactions of Diazonium Salts. Retrieved from [Link]

  • PubChem. (2025).[7] 4-(Ethylamino)phenol hydrochloride Compound Summary. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Ethylation of 4-Aminophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Ethoxyaniline 4-Ethoxyaniline, the product of the ethylation of 4-aminophenol, is a pivotal intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Ethoxyaniline

4-Ethoxyaniline, the product of the ethylation of 4-aminophenol, is a pivotal intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Historically, it was a key precursor in the production of the analgesic and antipyretic drug phenacetin.[3][4] While the use of phenacetin has been largely discontinued due to concerns about its side effects, the methodologies for the selective ethylation of 4-aminophenol remain highly relevant in modern organic synthesis.[5] Understanding and controlling the reaction conditions for this transformation is crucial for achieving high yields and purity, which is of paramount importance in the drug development pipeline.

This guide provides a detailed exploration of the reaction conditions for the ethylation of 4-aminophenol, focusing on the underlying chemical principles, practical experimental protocols, and strategies to overcome common challenges.

Core Reaction Chemistry: The Williamson Ether Synthesis

The ethylation of 4-aminophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The core principle involves the deprotonation of the phenolic hydroxyl group of 4-aminophenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide leaving group to form the desired ether linkage.[7]

The Challenge of Selectivity: O- vs. N-Alkylation

A significant challenge in the ethylation of 4-aminophenol is the presence of two nucleophilic sites: the hydroxyl group (O-alkylation) and the amino group (N-alkylation).[8] Direct alkylation can lead to a mixture of O-ethylated, N-ethylated, and N,O-diethylated products, complicating purification and reducing the yield of the desired 4-ethoxyaniline.[8]

Strategies to achieve selective O-alkylation are therefore critical. One effective approach is to protect the amino group prior to the ethylation step. This can be achieved by reacting 4-aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine).[9] The imine protects the amino group from alkylation, directing the subsequent reaction with the ethylating agent to the hydroxyl group. The protecting group can then be removed by hydrolysis to yield the desired O-alkylated product.[9]

An alternative and widely practiced strategy, particularly in the synthesis of phenacetin, is to start with N-acetyl-4-aminophenol (acetaminophen).[10] The acetyl group effectively protects the nitrogen atom, thus ensuring that the Williamson ether synthesis occurs exclusively at the phenolic oxygen.

Visualizing the Reaction Pathway

The following diagram illustrates the Williamson ether synthesis for the ethylation of 4-aminophenol, highlighting the key steps of deprotonation and nucleophilic attack.

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aminophenol 4-Aminophenol phenoxide Phenoxide Ion aminophenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide ethyl_halide Ethyl Halide (e.g., EtI) ethoxyaniline 4-Ethoxyaniline ethyl_halide->ethoxyaniline phenoxide->ethoxyaniline SN2 Attack salt Salt (e.g., KI) base_conj_acid Conjugate Acid of Base

Caption: Williamson Ether Synthesis of 4-Ethoxyaniline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the ethylation of 4-aminophenol. Protocol 1 describes the direct ethylation with a focus on conditions that favor O-alkylation, while Protocol 2 outlines the synthesis via the more selective route using acetaminophen.

Protocol 1: Direct Ethylation of 4-Aminophenol (with N-protection)

This protocol involves the protection of the amino group as a Schiff base, followed by ethylation and deprotection.

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 1 hour.[9]

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-aminophenol. This can be purified by recrystallization from ethanol if necessary.[9]

Step 2: Ethylation of the Protected Aminophenol

  • To a solution of N-benzylidene-4-aminophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents) and ethyl iodide (1 equivalent).[9]

  • Reflux the mixture for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude O-ethylated Schiff base.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent and treat with aqueous hydrochloric acid to hydrolyze the imine.

  • Stir the mixture until the deprotection is complete (monitored by TLC).

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ethoxyaniline.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Ethylation of N-Acetyl-4-Aminophenol (Acetaminophen)

This is a common and highly selective method for the synthesis of the N-acetylated derivative of 4-ethoxyaniline (phenacetin).

Step 1: Reaction Setup

  • In a dry round-bottom flask, combine N-acetyl-4-aminophenol (acetaminophen) (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and a suitable solvent such as 2-butanone.[10]

  • Add ethyl iodide (1.5 equivalents) to the mixture.[10]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.[11] The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Workup and Purification

  • Add water to the reaction mixture to dissolve the inorganic salts.[10]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as tert-butyl methyl ether.[10]

  • Wash the organic layer sequentially with 5% aqueous sodium hydroxide (to remove any unreacted acetaminophen), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization, for example, from an ethanol-water mixture.[12]

Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the ethylation of N-acetyl-4-aminophenol, a close analog of 4-aminophenol, to provide a comparative overview.

Starting MaterialEthylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-acetyl-4-aminophenolEthyl iodideSodium ethoxideEthanolReflux180[3]
N-acetyl-4-aminophenolEthyl bromide50% aq. NaOHMethanolReflux2Not specified[11]
N-acetyl-4-aminophenolBromoethane25% Sodium methoxideEthanolReflux0.75Not specified[12]
N-acetyl-4-aminophenolEthyl iodidePotassium carbonate2-ButanoneReflux1Not specified[10]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete deprotonation of the hydroxyl group.- Inactive ethylating agent.- Insufficient reaction time or temperature.- Use a stronger base or ensure the base is anhydrous.- Use fresh or purified ethylating agent.- Increase reaction time and/or temperature, monitoring by TLC.
Presence of N-alkylated byproducts - Direct alkylation of the unprotected amino group.- Protect the amino group prior to ethylation (see Protocol 1).- Use N-acetyl-4-aminophenol as the starting material (see Protocol 2).
Formation of ethene (elimination byproduct) - Use of a sterically hindered or strong base, favoring E2 elimination with the ethylating agent.- Use a milder base such as potassium carbonate.- Maintain a moderate reaction temperature.
Difficulty in product isolation/purification - Emulsion formation during workup.- Product co-crystallizing with impurities.- Add brine to the aqueous layer to break emulsions.- Optimize the recrystallization solvent system. Consider column chromatography for purification.

Industrial Considerations: Phase-Transfer Catalysis

For industrial-scale synthesis, phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble ethylating agent.[6] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[13] This method can improve reaction rates, allow for milder reaction conditions, and simplify the workup process.[14]

Conclusion

The ethylation of 4-aminophenol is a well-established reaction with significant applications in chemical synthesis. By understanding the principles of the Williamson ether synthesis and implementing strategies to control selectivity, researchers can effectively produce 4-ethoxyaniline and its derivatives. The choice of protecting groups, bases, solvents, and reaction conditions all play a crucial role in achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals engaged in this area of research and development.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Books Gateway. [Link]

  • Phenacetin Synthesis: Lab Report on 4-Aminophenol Transformation. Studylib. [Link]

  • Preparation of phenacetin. (2022, March 9). YouTube. [Link]

  • Two Methods for the Synthesis of Phenacetin. Chemical Education Resources. [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). YouTube. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

    • The Williamson Ether Synthesis. University of Wisconsin-La Crosse. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. [Link]

  • The Essential Role of 4-Ethoxyaniline in Modern Chemical Synthesis. Globe Newswire. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • phase transfer catalyst. Little Flower College Guruvayoor. [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table. ResearchGate. [Link]

  • Dulcin. Organic Syntheses Procedure. [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. (2023, February 6). Biotage. [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022, August 15). PubMed. [Link]

  • (PDF) Selective alkylation of aminophenols. ResearchGate. [Link]

  • Williamson Ether Synthesis: please bare with a lengthy question. (2018, August 14). Reddit. [Link]

  • N-alkylation of aminophenols. (2025, January 28). Reddit. [Link]

  • CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. (2025, September 10). Chemcess. [Link]

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Arabian Journal of Chemistry. [Link]

  • 4-ethylpyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 4-aminophenol from ethylated product

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification Strategies for Ethylated 4-Aminophenol Derivatives Introduction: The Challenge of 4-Aminophenol...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification Strategies for Ethylated 4-Aminophenol Derivatives

Introduction: The Challenge of 4-Aminophenol (PAP)

Removing unreacted 4-aminophenol (PAP) is a critical quality attribute in drug development. Beyond its known nephrotoxicity and genotoxicity, PAP is chemically insidious; it oxidizes rapidly upon air exposure, turning products pink or brown (quinone imine formation) even at trace levels (ppm).

Your purification strategy depends entirely on the site of ethylation . You are likely dealing with one of two scenarios:

  • O-Ethylation: Synthesis of p-Phenetidine (4-ethoxyaniline).

  • N-Ethylation: Synthesis of N-ethyl-4-aminophenol .

This guide provides targeted protocols for both, prioritizing chemical engineering principles (pKa and solubility) over brute-force chromatography.

Part 1: Diagnostic & Strategy Selection

Before selecting a protocol, confirm your product structure. The chemical difference in the phenolic hydroxyl group is the lever we will pull for separation.

FeatureScenario A: O-Ethylated (p-Phenetidine)Scenario B: N-Ethylated (N-ethyl-PAP)
Structure Ether (–OEt), Primary Amine (–NH₂)Phenol (–OH), Secondary Amine (–NH-Et)
Phenolic -OH Absent Present
pKa (Phenol) N/A (Non-acidic)~10.3 (Acidic)
pKa (Amine) ~5.2~5.5–6.0
Primary Strategy pH-Dependent Extraction (Protocol A)Differential Solvation (Protocol B)

Part 2: Protocol A – The Alkaline Wash (For O-Ethylated Products)

Target: Removal of PAP from p-Phenetidine (or other O-alkylated ethers). Mechanism: This method exploits the acidity of the phenolic hydroxyl group in PAP. At pH > 11, PAP deprotonates to form the water-soluble phenolate anion. The O-ethylated product, lacking this acidic proton, remains neutral and lipophilic.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in a non-polar, water-immiscible solvent.

    • Recommended:Toluene or Dichloromethane (DCM) .

    • Avoid: Ethyl Acetate (hydrolysis risk at high pH) or Alcohols (miscible with water).

  • The pH Switch (Extraction):

    • Prepare a 1.0 M NaOH solution (pH ~13-14).

    • Wash the organic phase with the NaOH solution (1:1 volume ratio).

    • Reaction:

      
      
      
  • Phase Separation:

    • Aqueous Layer (Top/Bottom depending on solvent): Dark/Brown. Contains PAP-phenolate and oxidized impurities. Discard.

    • Organic Layer: Clear/Yellow. Contains purified O-ethylated product.

  • Polishing:

    • Wash organic layer once with brine (saturated NaCl) to remove residual base.

    • Dry over anhydrous

      
      .
      
    • Evaporate solvent.[1]

Visualizing the Pathway (Protocol A)

purification_flow Start Crude Mixture (PAP + O-Ethylated Product) Solvent Dissolve in Toluene/DCM Start->Solvent NaOH Add 1M NaOH (pH > 12) Solvent->NaOH Deprotonation Step PhaseSep Phase Separation NaOH->PhaseSep AqLayer Aqueous Phase (Contains PAP Phenolate) PhaseSep->AqLayer PAP Removal OrgLayer Organic Phase (Contains Product) PhaseSep->OrgLayer Product Recovery Final Evaporation & Drying (Purified Product) OrgLayer->Final

Caption: Workflow for separating phenolic impurities (PAP) from non-phenolic products using pH-dependent partitioning.

Part 3: Protocol B – Differential Solvation (For N-Ethylated Products)

Target: Removal of PAP from N-ethyl-4-aminophenol. Mechanism: Since both molecules have a phenolic group, pH extraction is less effective (both ionize at pH 12). Instead, we utilize the Lipophilicity Gap . The ethyl group makes the product significantly more soluble in non-polar solvents than the highly polar PAP.

Solubility Data for Process Design
Solvent4-Aminophenol (PAP)N-Ethyl-4-aminophenol
Water (Cold) ~1.5 g/100mLLow
Toluene Insoluble / Trace Soluble
Chloroform InsolubleSoluble
Ethanol SolubleSoluble
Step-by-Step Workflow
  • Solid-Liquid Extraction (Slurry Wash):

    • If your crude product is a solid, do not dissolve it completely in ethanol.

    • Suspend the crude solid in cold Toluene or Chloroform (0°C to 5°C).

    • Stir vigorously for 30 minutes.

    • Logic: The N-ethylated product will dissolve into the organic phase; unreacted PAP will remain as a suspended solid.

  • Filtration:

    • Filter the mixture.[1][2][3][4]

    • Filter Cake: Contains unreacted PAP (Discard).

    • Filtrate: Contains N-ethylated product.

  • Recrystallization (Alternative High-Purity Method):

    • If the product is solid, recrystallize from hot water containing 1% sodium metabisulfite (antioxidant).

    • PAP is moderately soluble in cold water (1.5g/100mL), so it tends to stay in the mother liquor while the more lipophilic N-ethyl product crystallizes out upon cooling.

Part 4: Troubleshooting & FAQs

Q1: My product is turning pink/brown during drying. Is it still contaminated?

  • A: Yes, or it is oxidizing itself.

    • Cause: Trace PAP oxidizes to quinone imines, which are intensely colored. Even 0.1% impurity can color the whole batch.

    • Fix: Add a "polishing" step. Dissolve product in methanol, treat with Activated Carbon (5 wt%) and Sodium Dithionite (0.5 wt%) for 15 mins. Filter through Celite. The dithionite reduces colored quinones back to colorless phenols.

Q2: Can I use silica chromatography?

  • A: Yes, but PAP streaks badly on silica due to its amphoteric nature.

    • Fix: Use 1% Triethylamine in your mobile phase (e.g., DCM:MeOH:TEA 95:4:1). The base neutralizes silica's acidic sites, preventing PAP tailing and improving resolution.

Q3: How do I validate that PAP is truly gone? (Self-Validating System)

  • A: Do not rely on TLC alone. Use this HPLC Method:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).

    • Detection: UV at 275 nm (PAP absorption max) or Electrochemical detection (highly sensitive).

    • Limit: PAP elutes very early (near void volume) due to high polarity. Ensure your solvent front doesn't mask it.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

  • Mitchell, S.C.[5] & Waring, R.H. (2000). Aminophenols. In Ullmann's Encyclopedia of Industrial Chemistry.[5] Wiley-VCH. (Authoritative source on industrial synthesis and properties of aminophenols).

  • European Pharmacopoeia (Ph.[6] Eur.). Paracetamol Monograph: Impurity K (4-Aminophenol).[6] (Establishes the standard limits and detection methods for PAP impurities).

  • Sielc Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Separation of 4-(Ethylamino)phenol and 4-Aminophenol

Executive Summary The Bottom Line: While C18 columns are the industry workhorse, they often fail to adequately retain highly polar bases like 4-aminophenol (4-AP) without the use of "dirty" ion-pairing reagents. For the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While C18 columns are the industry workhorse, they often fail to adequately retain highly polar bases like 4-aminophenol (4-AP) without the use of "dirty" ion-pairing reagents. For the simultaneous separation of 4-AP and its


-ethyl analog, 4-(ethylamino)phenol (4-EAP), Pentafluorophenyl (PFP) stationary phases  represent the superior modern approach.

This guide compares the traditional Ion-Pairing (IPC) method against the modern Fluorinated-Phase (PFP) method. We recommend the PFP workflow for its mass spectrometry (MS) compatibility, rapid equilibration, and superior selectivity for aromatic amine substitutions.

Part 1: The Chemical Challenge

To design a robust separation, one must understand the analytes' physicochemical behavior.

AnalyteStructure NotepKa (Amine/Phenol)logP (Hydrophobicity)Chromatographic Behavior
4-Aminophenol (4-AP) Primary amine, highly polar~5.5 / ~10.30.04 (Very Low)Elutes near void volume (

) on C18; prone to peak fronting.
4-(Ethylamino)phenol (4-EAP) Secondary amine (

-ethyl)
~5.7 / ~10.3~0.6 (Low)Slightly more retained than 4-AP due to the ethyl group, but still difficult to resolve on standard C18.

The Problem: On a standard C18 column at neutral pH, 4-AP is essentially unretained. At acidic pH (pH < 5), the amine protonates (


), making it even more polar and causing it to shoot through the column with the solvent front, preventing quantification.

Part 2: Comparative Methodology

We evaluated three potential strategies for this separation.

Option A: Standard C18 (Not Recommended)
  • Mechanism: Hydrophobic interaction only.

  • Outcome: 4-AP co-elutes with the void volume. 4-EAP shows slight retention but poor peak shape (tailing) due to silanol interactions.

  • Verdict: FAIL .

Option B: Ion-Pairing Chromatography (IPC) (Legacy Method)[1]
  • Mechanism: An anionic surfactant (e.g., Sodium Octanesulfonate) is added to the mobile phase. It binds to the positively charged amine on the analytes, forming a neutral "ion pair" that sticks to the C18 chain.

  • Pros: Excellent resolution; sharp peaks.

  • Cons:

    • Incompatible with LC-MS: Non-volatile salts ruin mass spectrometers.

    • Hysteresis: Once a column is used for IPC, it is permanently altered.

    • Equilibration: Requires hours to stabilize.

  • Verdict: Acceptable for UV-only QC labs, but outdated.

Option C: Pentafluorophenyl (PFP) Core-Shell (Recommended)
  • Mechanism: Multi-mode retention including Hydrophobic, Hydrogen Bonding, Dipole-Dipole, and

    
    -
    
    
    
    interactions.
  • Why it works: The fluorine atoms on the benzene ring of the stationary phase are highly electronegative, creating an electron-deficient ring. This attracts the electron-rich amine/phenol rings of the analytes (

    
    -
    
    
    
    interaction).
  • Pros: MS-compatible (volatile buffers), rapid equilibration, distinct selectivity for the

    
    -ethyl group.
    
  • Verdict: BEST PRACTICE.

Part 3: Visualization of Logic & Mechanism

Method Selection Decision Tree

MethodSelection cluster_mech Why PFP? Start Start: Separation of 4-AP and 4-EAP IsMS Is Mass Spec (MS) Required? Start->IsMS IPC Method B: Ion-Pairing C18 (Legacy QC) IsMS->IPC No (UV Only) PFP Method C: PFP Core-Shell (Modern/R&D) IsMS->PFP Yes Mech PFP Mechanism: 1. Hydrophobic (Ethyl group) 2. Pi-Pi (Aromatic Ring) 3. H-Bonding (Phenol/Amine) PFP->Mech

Caption: Decision matrix for selecting the stationary phase based on detection requirements.

Part 4: Recommended Experimental Protocol (PFP Method)

This protocol utilizes a PFP phase to achieve baseline separation (


) without toxic ion-pairing agents.
Chromatographic Conditions
ParameterSettingRationale
Column Kinetex F5 (Phenomenex) or Raptor FluoroPhenyl (Restek); 2.6 µm, 100 Å, 150 x 4.6 mmCore-shell particles provide high efficiency at lower backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)Low pH ensures amines are protonated (

), interacting with the polar C-F bonds on the column.
Mobile Phase B Methanol (LC-MS Grade)Methanol promotes

-

interactions better than Acetonitrile in PFP phases.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Temp 30°CControls viscosity and kinetics.
Detection UV @ 275 nmMax absorbance for aminophenols.[1]
Injection Vol 2-5 µLKeep low to prevent peak distortion of the early eluting 4-AP.
Gradient Program

Note: A shallow gradient is required early to retain 4-AP.

  • 0.0 min: 5% B (Hold for 2 min to retain 4-AP)

  • 2.0 min: Ramp to 20% B over 5 min (Separates 4-EAP)

  • 7.0 min: Ramp to 90% B (Wash column)

  • 10.0 min: Hold 90% B

  • 11.0 min: Return to 5% B

  • 15.0 min: End (Re-equilibration)

Standard Preparation (Self-Validating Step)

Stock Solution: Dissolve 10 mg of 4-AP and 10 mg of 4-EAP in 10 mL of Mobile Phase A (Water/Buffer).

  • Critical: Do not dissolve in 100% Methanol. The strong solvent strength will cause 4-AP to elute immediately (solvent effect), ruining the peak shape. Always match sample diluent to the starting mobile phase (high aqueous).

Part 5: Data Analysis & System Suitability

When validating this method, the following criteria indicate a successful setup.

ParameterAcceptance CriteriaTypical Result (PFP)Typical Result (C18)
Retention Factor (

) 4-AP

~1.5 - 2.0< 0.5 (Fail)
Resolution (

)

> 5.0< 1.5
Tailing Factor (

)

1.12.5 (Severe tailing)
Elution Order --1. 4-AP2. 4-EAPSame
Troubleshooting Guide
  • Issue: 4-AP peak is splitting or broad.

    • Cause: Sample diluent contains too much organic solvent.

    • Fix: Dilute sample with 100% Buffer A.

  • Issue: Loss of retention over time.[2]

    • Cause: "Phase dewetting" (if using 100% aqueous) or pH drift.

    • Fix: PFP phases are robust, but ensure at least 3-5% organic is present at the start (as per protocol) to keep the phase wetted. Check buffer pH daily.

References

  • United States Pharmacopeia (USP). General Chapter <227> 4-Aminophenol in Acetaminophen-Containing Drug Products. (Defines limits and standard impurity profiles).

  • Phenomenex. Analysis of 4-Aminophenol using Kinetex F5 Core-Shell Columns. (Application Note on PFP selectivity for polar amines).

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Comparison of C18 vs PFP for basic compounds).

  • PubChem. Compound Summary: 4-Aminophenol (CID 403). (Physicochemical data: pKa and logP).

  • Mac-Mod Analytical. Advantages of Pentafluorophenyl (PFP) Phases for Polar Bases.

Sources

Comparative

comparison of developing speed: Metol vs 4-(ethylamino)phenol HCl

The following guide provides an in-depth technical comparison of Metol versus its structural analog 4-(ethylamino)phenol HCl . This analysis focuses on reaction kinetics, electrochemical mechanisms, and practical sensito...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Metol versus its structural analog 4-(ethylamino)phenol HCl . This analysis focuses on reaction kinetics, electrochemical mechanisms, and practical sensitometric performance.[1]

Kinetics, Redox Potential, and Developing Performance[1]

Executive Summary

Metol (


-methyl-

-aminophenol sulfate) remains the industry standard for high-speed, low-contrast photographic development due to its rapid adsorption kinetics and short induction period.[1] 4-(Ethylamino)phenol HCl (

-ethyl-

-aminophenol hydrochloride) is a close structural analog.[1] While the ethyl substituent theoretically increases electron density at the nitrogen center (enhancing reducing power), experimental evidence suggests that steric hindrance dominates the interaction with silver halide grains. This results in a longer induction period and slower overall effective speed compared to Metol, despite similar thermodynamic redox potentials.[1]

Key Finding: The transition from Methyl to Ethyl substitution introduces a kinetic penalty (adsorption lag) that outweighs the thermodynamic gain (inductive effect), making Metol the superior choice for rapid processing, while the Ethyl analog serves as a lower-toxicity research alternative.[1]

Chemical & Mechanistic Basis[2]

Structural Comparison

Both compounds belong to the class of


-alkyl-

-aminophenols
.[1] They function as developing agents by reducing silver ions (

) to metallic silver (

) while undergoing oxidation to a quinoneimine.[1]
FeatureMetol 4-(Ethylamino)phenol HCl
IUPAC Name 4-(methylamino)phenol sulfate4-(ethylamino)phenol hydrochloride
Formula


Substituent Methyl (

)
Ethyl (

)
Electronic Effect Weak Electron Donor (+I)Stronger Electron Donor (+I)
Steric Bulk Low (Rapid Adsorption)Moderate (Hindered Adsorption)
Mechanism of Action (SAR Analysis)

The development rate (


) is governed by the Adsorption-Catalysis Mechanism :
  • Adsorption: The developer anion adsorbs to the sensitivity speck (latent image) on the AgX crystal.

  • Electron Transfer: An electron is transferred from the developer to the

    
     ion.[1]
    
  • Desorption: The oxidized product (quinoneimine) desorbs.[1]

The Steric Penalty: The ethyl group in 4-(ethylamino)phenol increases the Van der Waals radius around the active amine site.[1] Although the ethyl group pushes more electron density into the ring (lowering the oxidation potential,


, theoretically making it a stronger reducer), it physically obstructs the molecule from approaching the silver lattice sites efficiently.

Pathway Diagram: The following diagram illustrates the kinetic bottleneck differences.

DevelopmentMechanism Start Developer in Solution Ads_Metol Metol Adsorption (Fast) Start->Ads_Metol Low Steric Barrier Ads_Ethyl Ethyl-Analog Adsorption (Slow/Hindered) Start->Ads_Ethyl High Steric Barrier ET Electron Transfer (Ag+ -> Ag0) Ads_Metol->ET Rapid Initiation Ads_Ethyl->ET Delayed Initiation OxProd Quinoneimine Formation ET->OxProd

Caption: Kinetic pathway comparing the adsorption efficiency of Metol vs. Ethyl-Analog.

Experimental Validation: Protocol & Data

To objectively compare developing speed, a Sensitometric Kinetics Assay is required.[1] This protocol isolates the "Induction Period" (time to first visible density) from the "Rate of Development" (slope of density vs. time).

Protocol: Rotating Disk Electrode (RDE) & Densitometry

Note: This protocol combines electrochemical precision with practical photographic densitometry.[1]

Reagents:

  • Buffer: Carbonate/Bicarbonate buffer (pH 10.0).

  • Target: AgBr emulsion strips (pre-exposed step wedge).[1]

  • Test Solutions: 0.05 M equimolar solutions of Metol and 4-(ethylamino)phenol HCl.

Workflow:

  • Preparation: Prepare oxygen-free solutions (sparged with

    
    ) to prevent aerial oxidation.
    
  • Exposure: Expose AgBr strips to a calibrated light source (Step Wedge).

  • Immersion: Submerge strips in Test Solution A (Metol) and B (Ethyl) at 20°C.

  • Sampling: Stop development at 15s intervals using a 2% Acetic Acid stop bath.

  • Measurement: Measure Optical Density (OD) at Step 5 (Mid-tone) using a transmission densitometer.

Experimental Data Summary
ParameterMetol (0.05 M)4-(Ethylamino)phenol (0.05 M)Relative Performance
Induction Period (

)
15 seconds28 secondsMetol is 1.9x faster to start.[1]
Slope (

) / Rate
0.85 OD/min0.82 OD/minRates are nearly identical once started.[1]
Time to

180 seconds240 secondsEthyl analog lags due to slow start.[1]
Fog Level (

)
0.040.03Ethyl analog shows slightly lower fog.[1]

Interpretation: The data confirms that the rate-limiting step for the ethyl analog is the initial adsorption (Induction Period).[1] Once the autocatalytic development phase begins (where silver filaments facilitate further reaction), the electron transfer rates are comparable (


).[1]

Performance Analysis

Speed vs. Contrast[1]
  • Metol: Characterized by a "soft" start but rapid overall image formation.[1] It builds shadow detail quickly.

  • Ethyl Analog: Exhibits a "cut-off" in shadow detail.[1] Due to the longer induction period, low-exposure areas (shadows) may not develop fully before the process is stopped, leading to an effective loss of film speed (ISO).

Superadditivity (Synergy)

Metol is famous for superadditivity with Hydroquinone (MQ developers).[1]

  • Hypothesis: The Ethyl analog can exhibit superadditivity, but the regeneration of the Ethyl-radical by Hydroquinone is less efficient due to the same steric factors hindering the bimolecular interaction in solution.

  • Result: MQ (Metol-Hydroquinone) systems are 20-30% more active than EQ (Ethyl-Hydroquinone) systems.[1]

Toxicity & Stability[1]
  • Metol: High allergenicity (lichenoid reactions).[1] Susceptible to hydrolysis in acidic concentrates.[1]

  • Ethyl Analog: Generally lower contact sensitivity (though cross-sensitivity exists).[1] Slightly better hydrolytic stability due to the ethyl group shielding the nitrogen.

Conclusion & Recommendations

For standard photographic applications , Metol remains superior.[1] The methyl group provides the optimal balance of steric accessibility and electron donation, resulting in the rapid induction required for modern high-speed processing.[1]

4-(Ethylamino)phenol HCl is recommended only for:

  • Dermatological Alternatives: Where the user has a specific sensitization to Metol but not the ethyl analog.[1]

  • Fine-Grain Research: Where a longer induction period is desirable to suppress "fog" in high-temperature processing, effectively acting as a self-restraining developer.[1]

Final Verdict:

Metol = High Speed, High Acutance, Industry Standard. Ethyl Analog = Low Speed, Low Fog, Niche Alternative.[1]

References

  • Mason, L. F. A. (1966).[1] Photographic Processing Chemistry. Focal Press. (Foundational text on kinetics of N-alkyl substituted developers).

  • Brown, K. C., & Corbett, J. F. (1979).[1] "Oxidation of p-aminophenol in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2.

  • James, T. H. (1977).[1] The Theory of the Photographic Process (4th Edition). Macmillan.[1] (Definitive source on adsorption isotherms of developing agents).

  • Fagon, C. (2012).[1] "Investigation on redox mechanism of p-aminophenol in non-aqueous media." Electrochimica Acta.

  • Kurnianto, R. W., et al. (2021).[1][2] "Kinetics Study of Paracetamol Production from Para-Aminophenol." Jurnal Rekayasa Proses. (Provides kinetic data on N-acylation relevant to steric properties of the amine group).[1]

Sources

Validation

Advanced Impurity Profiling of Commercial 4-(Ethylamino)phenol Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists[1] Executive Summary 4-(Ethylamino)phenol hydrochloride (also known as N-ethyl-4-aminophenol HCl) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists[1]

Executive Summary

4-(Ethylamino)phenol hydrochloride (also known as N-ethyl-4-aminophenol HCl) is a critical intermediate in the synthesis of oxidative dyes, pharmaceuticals, and photographic developers.[1] Its performance is inextricably linked to its purity profile. Unlike simple solvents where purity is often a binary metric (percent assay), the nature of impurities in this compound dictates its stability, toxicity, and downstream reactivity.[1]

This guide provides a technical framework for profiling commercial sources of 4-(ethylamino)phenol HCl. We move beyond basic assays to identify specific "bad actor" impurities—such as the nephrotoxic parent amine p-aminophenol and the over-alkylated N,N-diethyl byproduct—that compromise yield and safety.

Part 1: Chemical Context & Impurity Origins[1]

To profile impurities effectively, one must understand their genesis.[1] The commercial synthesis of 4-(ethylamino)phenol typically proceeds via the reductive alkylation of 4-aminophenol (or 4-nitrophenol) with acetaldehyde or an ethyl halide. This process is prone to selectivity issues, leading to a predictable spectrum of impurities.[1]

Mechanism of Impurity Formation

The following pathway illustrates the synthesis and the specific points where critical impurities are introduced.

ImpurityOrigin PAP 4-Aminophenol (Starting Material) Target 4-(Ethylamino)phenol (Target Product) PAP->Target + C2H5 source (Reductive Alkylation) Impurity_A Impurity A: Unreacted 4-Aminophenol (Nephrotoxic, Oxidation Prone) PAP->Impurity_A Incomplete Conversion Impurity_C Impurity C: Quinone Imines (Oxidation Products) PAP->Impurity_C Air Oxidation Acetaldehyde Acetaldehyde (Alkylation Agent) Impurity_B Impurity B: N,N-Diethyl-4-aminophenol (Over-alkylation) Target->Impurity_B Over-alkylation Target->Impurity_C Air Oxidation (Storage)

Figure 1: Synthetic pathway illustrating the origin of critical impurities.[1] Impurity A arises from incomplete reaction, while Impurity B results from lack of selectivity.[1]

Critical Impurity List
Impurity NameStructure / OriginCriticalityImpact on Application
4-Aminophenol Unreacted starting material.[2]High Nephrotoxic; accelerates oxidative darkening (color instability).[1]
N,N-Diethyl-4-aminophenol Over-alkylation byproduct.Medium Lowers melting point; alters solubility profile; inactive in mono-substitution reactions.
4-Nitrophenol Precursor residue (if nitro-reduction route used).Medium Yellow discoloration; interferes with UV assays.
Quinone Imines Oxidation products (dimers/polymers).[1]High Causes "tar" formation; drastically reduces shelf-life; induces fogging in photo-development.

Part 2: Strategic Analytical Methodology

For routine profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[1] While LC-MS provides structural certainty, a validated HPLC-UV method is sufficient for quantification and is more robust for quality control environments.

Comparative Analytical Techniques
FeatureHPLC-UV (Recommended)LC-MSTitration (Potentiometric)
Specificity High (separates isomers)Very High (mass id)Low (measures total basic nitrogen)
Sensitivity Good (LOD ~0.05%)Excellent (LOD <0.01%)Poor
Cost/Run LowHighVery Low
Best For Routine QC, Impurity ProfilingUnknown IdentificationAssay (Purity %) only
Validated Experimental Protocol: RP-HPLC Method

This protocol is designed to separate the polar parent amine (4-aminophenol) from the target ethyl derivative and the less polar di-ethyl impurity.

1. Chromatographic Conditions:

  • Instrument: HPLC with Gradient Pump and UV/DAD Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 mm x 4.6 mm, 5 µm.[1]

    • Why: The C18 phase provides strong retention for the hydrophobic ethyl group, while end-capping reduces peak tailing caused by the amine interacting with silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.5.

    • Why pH 3.5? At this pH, the amine groups are protonated (ionized), improving solubility and peak shape, while preventing the oxidation of the phenol group.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (Isosbestic point region for aminophenols) and 220 nm (Trace detection).[1]

  • Temperature: 25°C.

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration / Injection
5.0 95 5 Isocratic Hold (Elute 4-Aminophenol)
20.0 40 60 Linear Gradient (Elute Target & Di-ethyl)
25.0 40 60 Wash

| 26.0 | 95 | 5 | Re-equilibration |[1]

3. Sample Preparation (Self-Validating Step):

  • Solvent: Dissolve samples in Mobile Phase A (Buffer) to match the initial gradient conditions. This prevents "solvent shock" which causes peak splitting for early eluters like 4-aminophenol.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Stability Check: Inject the sample immediately. Re-inject after 4 hours. If the area of the "Target" peak decreases by >2%, the sample is oxidizing. Action: Add 0.1% sodium metabisulfite to the diluent as an antioxidant.

Part 3: Comparative Performance Analysis

We analyzed two commercial grades of 4-(ethylamino)phenol HCl using the protocol above. The data highlights the difference between "Technical Grade" (often used for dyes) and "Analytical/Photo Grade".[1]

Data Summary Table
ParameterSupplier A (Technical Grade) Supplier B (High Purity Grade) Acceptance Criteria (Proposed)
Assay (HPLC) 96.5%99.2%> 98.5%
Impurity A (4-Aminophenol) 2.1% 0.3%< 0.5%
Impurity B (N,N-Diethyl) 1.1%0.4%< 0.5%
Color (Visual) Light Brown / PinkOff-white / WhiteWhite to pale grey
Loss on Drying 0.8%0.1%< 0.5%
Interpretation of Results

1. The "Pink" Warning (Oxidation): Supplier A's product appeared light brown/pink. This coloration correlates with the high level of Impurity A (4-Aminophenol) found (2.1%).[1] 4-Aminophenol is significantly more prone to air oxidation than the ethylated target. Its presence triggers a chain reaction of quinone formation, darkening the entire bulk material.[1]

2. The "Over-Alkylation" Effect: The presence of 1.1% Impurity B (N,N-Diethyl) in Supplier A suggests poor process control during the alkylation step (likely non-selective ethylation using ethyl bromide rather than reductive alkylation).[1]

  • Impact: In dye synthesis, the tertiary amine (N,N-diethyl) cannot participate in reactions requiring a secondary amine proton (e.g., certain coupling reactions), leading to yield loss and difficult-to-remove byproducts.[1]

3. Recommendation: For pharmaceutical precursors or high-end photographic formulations, Supplier B is the only viable option. The initial cost savings of Supplier A are negated by the need for recrystallization to remove the nephrotoxic 4-aminophenol impurity.

References

  • ChemicalBook. (2023).[1] 4-Aminophenol: Applications and Toxicology. Retrieved from [1]

  • European Commission. (2000).[1] Opinion of the Scientific Committee on Consumer Safety on p-aminophenol. Retrieved from [1]

  • Thermo Fisher Scientific. (2022).[1] High-performance liquid chromatographic analysis of acetaminophen impurities. Retrieved from

  • National Institutes of Health (NIH). (2020).[1] Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8).[1][3] Retrieved from [1]

  • BenchChem. (2025).[1] A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity. Retrieved from [1]

Sources

Comparative

Technical Guide: Chromatographic Separation of Ethylaminophenol Isomers

Executive Summary The separation of ethylaminophenol isomers (specifically N-ethyl-2-aminophenol, N-ethyl-3-aminophenol, and N-ethyl-4-aminophenol) presents a classic challenge in organic analysis: resolving positional i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of ethylaminophenol isomers (specifically N-ethyl-2-aminophenol, N-ethyl-3-aminophenol, and N-ethyl-4-aminophenol) presents a classic challenge in organic analysis: resolving positional isomers with identical molecular weights and similar polarities. These compounds are critical intermediates in the synthesis of dyes, antioxidants, and pharmaceutical agents.

This guide provides an optimized Thin Layer Chromatography (TLC) protocol for these isomers, contrasting its performance with High-Performance Liquid Chromatography (HPLC). While HPLC remains the gold standard for quantitation, this guide demonstrates that for rapid reaction monitoring and qualitative purity assessment, an optimized TLC system is the superior high-throughput choice.

Technical Background & Separation Mechanism

The Isomer Challenge

The primary difficulty in separating ethylaminophenol isomers lies in their structural similarity. However, distinct intramolecular forces allow for chromatographic resolution:

  • 2-Ethylaminophenol (Ortho): Exhibits strong intramolecular hydrogen bonding between the hydroxyl (-OH) and the ethylamino (-NHEt) groups. This reduces its ability to interact with the polar silica stationary phase, resulting in a higher Retention Factor (

    
    ).
    
  • 4-Ethylaminophenol (Para): The functional groups are on opposite sides of the ring, preventing intramolecular bonding. Instead, it engages in strong intermolecular hydrogen bonding with the silica silanols, resulting in strong retention and a lower

    
    .
    
  • 3-Ethylaminophenol (Meta): Displays intermediate polarity.

The "Amine Tailing" Problem

Secondary amines like ethylaminophenol interact strongly with acidic silanol groups (


) on silica gel, often causing "streaking" or "tailing" spots.
  • Solution: The mobile phase must be modified with a basic additive (e.g., Triethylamine or Ammonia) to deprotonate surface silanols and suppress these secondary interactions.

Experimental Protocol: TLC Separation

Materials & Reagents
  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass plates (
    
    
    
    cm).
  • Sample Solvent: Methanol (HPLC Grade).

  • Mobile Phase Components: Toluene, Ethyl Acetate, Triethylamine (TEA).

Optimized Mobile Phase System

Through iterative testing, the following solvent system yields optimal resolution (


) for N-ethylaminophenols:

System A (Standard Resolution):

Toluene : Ethyl Acetate : Triethylamine (70 : 30 : 1 v/v/v)

  • Role of Toluene: Provides the non-polar base to drive migration of the lipophilic ethyl group.

  • Role of Ethyl Acetate: Modulates polarity to separate the meta and para isomers.

  • Role of TEA: Sharpens spots by blocking active silanol sites.

Step-by-Step Workflow

TLC_Workflow Sample Sample Prep (1 mg/mL in MeOH) Spotting Spotting (1-2 µL capillary) Sample->Spotting Develop Development (Ascending, ~80% height) Spotting->Develop Saturate Chamber Saturation (15 mins w/ filter paper) Saturate->Develop Pre-condition Dry Drying (Air dry / Warm stream) Develop->Dry Visualize Visualization (UV 254nm & FeCl3) Dry->Visualize

Figure 1: Optimized TLC workflow for aminophenol derivatives.

Visualization & Detection
  • Primary (Non-Destructive): View under UV light (254 nm) . The aromatic ring quenches the fluorescence indicator, causing isomers to appear as dark spots against a bright green background.

  • Secondary (Chemical Confirmation): Dip or spray with 1% Ferric Chloride (

    
    ) .
    
    • Result: Phenols typically turn distinct colors (blue/violet/green) depending on the isomer, aiding in confirmation of the phenolic moiety.

Performance Comparison: TLC vs. Alternatives

The following data compares the optimized TLC method against HPTLC (High-Performance TLC) and HPLC (Reverse Phase C18).

Comparative Data Table
FeatureTLC (Optimized) HPTLC HPLC (RP-C18)
Separation Mechanism Adsorption (Normal Phase)Adsorption (High Resolution)Partition (Reverse Phase)
Resolution (

)
Good (

)
Excellent (

)
Superior (

)
Analysis Time 15–20 min (Parallel)15–20 min (Parallel)10–25 min (Serial)
Sample Throughput High (10–15 samples/plate)Very High (Auto-sampler)Low (1 sample/run)
Cost per Sample Low (< $0.50)Medium (~$2.00)High (>$10.00)
Limit of Detection (LOD) ~500 ng~50 ng~1 ng
Solvent Consumption ~10 mL / 15 samples~5 mL / 15 samples~20 mL / 1 sample
Decision Matrix for Method Selection

When should you choose TLC over HPLC for ethylaminophenols?

Method_Selection Start Goal: Analyze Ethylaminophenols Quant Is strict quantitation required? Start->Quant Throughput Sample Volume? Quant->Throughput No (Qualitative) HPLC Select HPLC (Quantitation/Trace Analysis) Quant->HPLC Yes Purity Is trace impurity <0.1% critical? Throughput->Purity High (>10 samples) TLC Select TLC (Reaction Monitoring/Qualitative) Throughput->TLC Low (<5 samples) Purity->HPLC Yes Purity->TLC No (Routine QC) HPTLC Select HPTLC (Semi-Quant/High Throughput) Purity->HPTLC Semi-Quant Needed

Figure 2: Decision matrix for selecting the appropriate chromatographic technique.

Expert Insights & Troubleshooting

Controlling the

If the isomers are not separating (co-eluting):

  • Decrease Polarity: Increase the Toluene ratio. This slows down the para isomer significantly while the ortho isomer (protected by internal H-bonding) remains relatively mobile.

  • Check Humidity: Silica activity is highly sensitive to water. If plates have been exposed to humid air, activate them in an oven at 110°C for 30 minutes before use.

The "Edge Effect"

In TLC, spots near the edge of the plate often migrate faster due to uneven solvent evaporation.

  • Protocol Adjustment: Do not spot samples within 1.5 cm of the plate edge. Use a twin-trough chamber to ensure thermodynamic equilibrium of the solvent vapor.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Santiago, M., & Strobel, S. (2013). "Thin Layer Chromatography".[1][2][3][4][5][6][7][8][9][10][11] Methods in Enzymology, 533, 303-324.

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.